2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
Description
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Properties
IUPAC Name |
2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUYKZLMAGACBX-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a nitrile-functionalized organic compound with significant potential in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a likely experimental protocol for its synthesis via Knoevenagel condensation, and discusses its known applications, primarily as a key intermediate in the synthesis of the antitumor agent Gimeracil. While direct biological activity data for the title compound is limited, this guide also touches upon the potential bioactivities based on structurally related compounds.
Introduction
This compound (CAS No. 95689-38-6) is an organic compound featuring a conjugated system that includes a dimethylamino group, a methoxy group, and two cyano groups attached to an allylidene backbone.[1] This structure imparts unique electronic properties, making it a molecule of interest for various applications.[1] A notable characteristic of this compound is its intramolecular charge transfer (ICT) properties, where the dimethylamino group acts as an electron donor and the malononitrile moiety functions as an electron acceptor.[1] This facilitates charge transfer processes that are crucial for its potential biological and photophysical activities.[1] Its most prominent documented use is as an intermediate in the synthesis of Gimeracil, a component of the oral anticancer medication S-1.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 95689-38-6 | [1][2] |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.21 g/mol | [1] |
| Melting Point | 130°C | [1] |
| Boiling Point | 323.1°C (Predicted) | [1] |
| Appearance | Orange Solid | |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane) | [1] |
| InChI Key | YEUYKZLMAGACBX-SNAWJCMRSA-N |
Synthesis
Proposed Experimental Protocol
Step 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile [1]
-
Combine malononitrile (e.g., 5.0 mL, 78.60 mmol) and trimethyl orthoacetate (e.g., 11.0 mL, 86.46 mmol) in a round-bottom flask.
-
Add methanol as a solvent and reflux the mixture for approximately 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product, 2-(1-methoxyethylidene)malononitrile, via medium-pressure liquid chromatography (MPLC) using a gradient of ethyl acetate in hexane. The expected product is a light yellow liquid.
Step 2: Synthesis of this compound
-
Dissolve the 2-(1-methoxyethylidene)malononitrile intermediate in a suitable solvent such as dichloromethane.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent or by column chromatography to yield the final crystalline product.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow for this compound.
Biological Activity and Applications
Role as an Intermediate in Gimeracil Synthesis
The most significant application of this compound is its role as a key intermediate in the synthesis of Gimeracil. Gimeracil is a dihydropyrimidine dehydrogenase (DPD) inhibitor that is co-administered with the oral fluoropyrimidine anticancer drug tegafur. By inhibiting DPD, Gimeracil prevents the degradation of 5-fluorouracil (5-FU), the active metabolite of tegafur, thereby maintaining higher and more sustained plasma concentrations of 5-FU and enhancing its antitumor effect.
Potential Antimicrobial and Cytotoxic Activity
Direct experimental data on the antimicrobial or cytotoxic activity of this compound is not extensively available in the current literature. However, studies on structurally related methoxy-substituted phenylacrylonitrile derivatives have demonstrated both antimicrobial and cytotoxic effects. For instance, certain methoxy phenylacrylonitriles have shown activity against both Gram-positive and Gram-negative bacteria and have exhibited cytotoxic effects against cancer cell lines such as MCF-7. These findings suggest that the core scaffold of the title compound may possess intrinsic biological activity worthy of further investigation.
Logical Relationship Diagram
Caption: Logical relationship of the compound to the mechanism of action of Gimeracil.
Spectral Data
While specific spectral data for this compound were not found in the initial searches, data for related malononitrile derivatives are available and can be used for comparative purposes. The characterization of the final product would typically involve ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the dimethylamino protons, the methoxy protons, and the protons of the allylidene backbone.
-
¹³C NMR: Resonances for the cyano carbons, the carbons of the conjugated system, the methoxy carbon, and the dimethylamino carbons.
-
FT-IR: Characteristic stretching vibrations for the C≡N (cyano) groups, C=C double bonds of the conjugated system, and C-O bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (177.21 g/mol ).
Conclusion
This compound is a valuable organic compound with established importance as a synthetic intermediate for the anticancer agent Gimeracil. Its unique electronic structure suggests potential for broader applications in medicinal chemistry and materials science. While detailed biological studies on the compound itself are limited, the known activities of related structures indicate that it may possess inherent pharmacological properties. This guide provides a foundational understanding of its properties and synthesis, which can serve as a basis for future research and development. Further investigation into its direct biological effects is warranted to fully explore its therapeutic potential.
References
An In-Depth Technical Guide to the Chemical Properties of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a key organic intermediate with the chemical formula C₉H₁₁N₃O.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its role as a precursor in the synthesis of the antitumor agent Gimeracil.[2][3] The document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is an orange solid with a molecular weight of 177.2 g/mol .[2][3] It is characterized by a conjugated system that includes a dimethylamino group, a methoxy group, and two cyano groups, which contribute to its unique electronic properties.[4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.2 g/mol | [2] |
| Appearance | Orange Solid | [3] |
| Melting Point | 130 °C | [3] |
| Boiling Point | 323.1 °C | [4] |
| Density | 1.078 g/cm³ | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane | [3] |
| CAS Number | 95689-38-6 | [2] |
Synthesis
The primary method for synthesizing this compound is through a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, a precursor derived from malononitrile, with a carbonyl-like compound.
A plausible synthetic pathway involves a two-step process starting from malononitrile:
-
Formation of 2-(1-methoxyethylidene)malononitrile: Malononitrile is reacted with trimethyl orthoacetate.[5]
-
Condensation with Dimethylformamide Dimethyl Acetal (DMFDMA): The resulting 2-(1-methoxyethylidene)malononitrile is then reacted with DMFDMA to yield this compound.[6]
A detailed experimental protocol for a similar synthesis is described below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Malononitrile
-
Trimethyl orthoacetate
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
Step 1: Synthesis of 2-(1-methoxyethylidene)malononitrile. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile and an equimolar amount of trimethyl orthoacetate in an anhydrous solvent. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure to obtain crude 2-(1-methoxyethylidene)malononitrile, which can be used in the next step without further purification.[5]
-
Step 2: Synthesis of this compound. To the crude 2-(1-methoxyethylidene)malononitrile, add an equimolar amount of DMFDMA in an anhydrous solvent. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Upon completion, the product can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography.[6]
Caption: Synthetic workflow for this compound.
Spectroscopic Data
¹H NMR: Expected signals would include singlets for the methoxy and dimethylamino protons, and signals in the vinylic region for the allylidene protons.
¹³C NMR: Carbon signals for the cyano groups, the carbons of the allylidene backbone, the methoxy carbon, and the dimethylamino carbons are expected.
IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N (cyano) stretching, C=C stretching of the conjugated system, and C-O stretching of the methoxy group.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 m/z).
Reactivity and Role in Gimeracil Synthesis
This compound is a versatile intermediate capable of undergoing various chemical transformations, including oxidation, reduction, and nucleophilic substitution.[4] Its most significant application is as a key precursor in the synthesis of Gimeracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor used to enhance the efficacy of fluoropyrimidine-based chemotherapies.
The synthesis of Gimeracil from this intermediate involves an intramolecular cyclization to form a pyridone ring system, followed by further chemical modifications.
Experimental Protocol: Cyclization to 3-cyano-4-methoxy-2(1H)-pyridone
Materials:
-
This compound
-
Aqueous acetic acid (e.g., 80%)
Procedure:
-
Dissolve this compound in aqueous acetic acid.
-
Heat the reaction mixture to reflux. The cyclization reaction proceeds to form 3-cyano-4-methoxy-2(1H)-pyridone.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can be purified by recrystallization.[5][7]
Caption: Key steps in the synthesis of Gimeracil from the intermediate.
The resulting 3-cyano-4-methoxy-2(1H)-pyridone is then subjected to chlorination to yield 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone, which upon hydrolysis and decyanation, affords Gimeracil.[4][5]
Biological Activity and Signaling Pathways
While this compound itself is primarily recognized as a synthetic intermediate, its structural features suggest potential for biological activity. The presence of the malononitrile moiety, a known pharmacophore, and the conjugated system could allow for interactions with various biological targets.[4] Its role as a precursor to Gimeracil, a DPD inhibitor, indirectly links it to cancer chemotherapy pathways. DPD is a key enzyme in the catabolism of 5-fluorouracil (5-FU), and its inhibition by Gimeracil leads to increased bioavailability and efficacy of 5-FU. However, direct studies on the biological activity and specific signaling pathway modulation by this compound are not extensively reported.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties and a clear synthetic route via Knoevenagel condensation. Its primary significance lies in its role as a key building block in the industrial synthesis of the anticancer drug Gimeracil. While its own biological activity is not well-documented, its chemical reactivity, particularly the intramolecular cyclization to form a pyridone core, is a critical step in the production of this important pharmaceutical. Further research into the spectroscopic characterization and potential biological activities of this compound could open new avenues for its application in medicinal chemistry and materials science.
References
- 1. data.epo.org [data.epo.org]
- 2. 2-(1-Methoxyethylidene)malononitrile | C6H6N2O | CID 13512839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gimeracil suppliers USA [americanchemicalsuppliers.com]
- 4. CN104592102A - Gimeracil composition and preparation method thereof - Google Patents [patents.google.com]
- 5. Industrial Synthetic Process of Gimeracil [cjph.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. CN103159673B - Refining method for preparing gimeracil - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (CAS: 95689-38-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (CAS number 95689-38-6), a versatile organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its notable biological activities, including its anticancer properties and its role as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Methodologies for key biological assays are presented, and its mechanisms of action are illustrated through signaling pathway diagrams.
Chemical and Physical Properties
This compound is a nitrile-functionalized organic compound characterized by a conjugated system that includes a dimethylamino group as an electron donor and a malononitrile moiety as an electron acceptor.[1] This structure facilitates intramolecular charge transfer, which is crucial to its biological and photophysical characteristics.[1] The compound is also known by several synonyms, including 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene and serves as a key intermediate in the synthesis of the antitumor agent Gimeracil.[2][3]
| Property | Value | Source |
| CAS Number | 95689-38-6 | [1] |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.21 g/mol | [1] |
| IUPAC Name | 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | [1] |
| Appearance | Orange Solid | [3] |
| Melting Point | 130°C | [1][4] |
| Boiling Point | 323.1°C (Predicted) | [1] |
| Density | 1.078 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane | [3][4] |
| Storage Temperature | 2-8°C | [3][4] |
Spectral Data
The structural features of the compound can be confirmed using various spectroscopic techniques.
| Spectroscopy | Characteristic Peaks / Signals |
| ¹H NMR | - δ ~2.8–3.2 ppm (protons of the dimethylamino group) - δ ~3.5–3.8 ppm (protons of the methoxy group) |
| ¹³C NMR | - δ ~40–45 ppm (carbons of the dimethylamino group) - δ ~150–160 ppm (allylidene carbons, shifted downfield due to conjugation) |
| IR Spectroscopy | - 2200–2250 cm⁻¹ (nitrile C≡N stretches) - 1600–1650 cm⁻¹ (conjugated enamine C=N bands) |
Source:[1]
Synthesis
The primary method for synthesizing this compound and related compounds is the Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is a representative procedure based on established methods for the synthesis of arylidene malononitriles.
Materials:
-
Malononitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol (as solvent)
-
Piperidine or another basic catalyst
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve malononitrile (1 equivalent) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) in methanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as an orange crystalline solid.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, particularly in the field of oncology and neurology.
Anticancer Activity
The molecule exhibits potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia).[1] Its anticancer mechanism involves several key pathways:
-
Induction of Apoptosis: It triggers programmed cell death by activating caspases and disrupting the mitochondrial membrane potential, which leads to the cleavage of DNA within the nucleus.[1]
-
Cell Cycle Arrest: The compound can halt the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.[1]
-
Tyrosine Kinase Inhibition: It has been shown to selectively inhibit tyrosine kinases such as p56lck, an enzyme involved in cell proliferation and survival signaling pathways.[1]
Neurological Activity
The compound has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2).[1][5] mGluR2 receptors are implicated in several neurological and psychiatric disorders, including anxiety and schizophrenia.[1][5] As a PAM, it enhances the receptor's activity in the presence of the endogenous ligand, glutamate, which can influence crucial glutamate signaling pathways related to synaptic plasticity.[1][5]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of this compound.
Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., MCF-7, K-562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Tyrosine Kinase Inhibition Assay (p56lck)
This assay measures the ability of the compound to inhibit the phosphorylation activity of the p56lck kinase.
Materials:
-
Recombinant p56lck enzyme
-
Kinase assay buffer
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (spiked with γ-³²P-ATP for radioactive detection, or using a fluorescence polarization kit)
-
Test compound at various concentrations
-
Phosphocellulose paper or appropriate assay plates (e.g., for fluorescence polarization)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well, combine the kinase assay buffer, the peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant p56lck enzyme to the mixture.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination & Detection:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate. Wash the paper to remove unincorporated ³²P-ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (FP) Method: Stop the reaction with a quench/detection mixture containing EDTA and an anti-phosphotyrosine antibody/tracer complex. Measure the change in fluorescence polarization.
-
-
Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor. Calculate the IC₅₀ value.
Conclusion
This compound is a compound of considerable interest due to its demonstrated efficacy in preclinical models of cancer and its potential as a modulator of neurological pathways. Its straightforward synthesis via Knoevenagel condensation and its well-defined chemical properties make it an attractive scaffold for further derivatization and optimization in drug discovery programs. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related malononitrile derivatives.
References
- 1. resources.mblintl.com [resources.mblintl.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
Abstract: This document provides a detailed technical overview of the molecular structure, properties, and synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (CAS No: 95689-38-6). It is a key intermediate in the synthesis of the antitumor agent Gimeracil. This guide collates available physicochemical data, expected spectroscopic characteristics, and a plausible synthetic pathway. All quantitative data is summarized in tables for clarity, and logical workflows are visualized using diagrams as specified for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
This compound is an orange, solid organic compound featuring a conjugated system that includes dimethylamino, methoxy, and dinitrile functional groups.[1] Its primary significance lies in its role as a precursor in pharmaceutical manufacturing.[2]
| Property | Value | Reference |
| CAS Number | 95689-38-6 | |
| Molecular Formula | C₉H₁₁N₃O | |
| Molecular Weight | 177.21 g/mol | [1] |
| IUPAC Name | 2-[3-(Dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | |
| Synonyms | 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene | |
| Appearance | Orange Solid | |
| Melting Point | 130 °C | [1] |
| Boiling Point | 323.1 °C | [1] |
| Density | 1.078 g/cm³ | |
| Solubility | Chloroform, Dichloromethane | |
| pKa (Predicted) | 8.21 ± 0.70 |
Molecular Structure and Connectivity
The structure of the molecule is characterized by a four-carbon butadiene-like backbone. One end is substituted with a dicyanomethylene (malononitrile) group, while the other end features a dimethylamino group, which acts as a strong electron donor. A methoxy group is attached at the second carbon position. This push-pull electronic system results in its characteristic color and reactivity.
Spectroscopic and Crystallographic Data
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely published. However, based on its functional groups, characteristic spectroscopic features can be predicted.[1] These predictions are crucial for reaction monitoring and quality control during synthesis.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference |
| ¹H NMR | Dimethylamino (-N(CH₃)₂) | δ ≈ 3.12 ppm | [1] |
| Methoxy (-OCH₃) | δ ≈ 3.5 - 3.8 ppm | [1] | |
| ¹³C NMR | Dimethylamino (-N(CH₃)₂) | δ ≈ 40 - 45 ppm | [1] |
| Allylidene Carbons | δ ≈ 150 - 160 ppm | [1] | |
| IR Spectroscopy | Nitrile (-C≡N) | 2200 - 2250 cm⁻¹ | [1] |
| Conjugated Enamine (C=C-N) | 1600 - 1650 cm⁻¹ | [1] |
Crystallographic Analysis
As of this guide's compilation, a single-crystal X-ray diffraction study for this compound has not been found in publicly accessible literature. Such studies are essential for definitively determining bond lengths, bond angles, and crystal packing.
For context, data from a related compound, 2-(4-methylbenzylidene)malononitrile , is provided below to illustrate typical measurements for the malononitrile moiety.[3]
| Parameter | Value | Reference |
| Crystal System | Triclinic | [3] |
| Space Group | P-1 | [3] |
| Unit Cell Dimensions | a = 7.0043(5) Å, b = 7.5270(5) Å, c = 9.5396(6) Å | [3] |
| α = 106.757(4)°, β = 96.592(4)°, γ = 105.204(4)° | [3] | |
| Malononitrile C-C-C Angle | 113.54 (13)° | [3] |
Experimental Protocols
Synthesis
A plausible synthesis involves the reaction of an appropriate precursor with dimethylformamide dimethyl acetal (DMF-DMA).[1] The protocol is a two-step process focused on introducing the dimethylamino group onto the allylidene backbone.
Step 1: Intermediate Preparation The synthesis begins with a suitable malononitrile derivative precursor. The specific identity of the starting intermediate for the following step is not detailed in the available literature.
Step 2: Introduction of the Dimethylamino Group
-
The intermediate from the previous step is dissolved in methanol (e.g., 77.86 mmol in 120 mL).[1]
-
Dimethylformamide dimethyl acetal (DMF-DMA) is added to the solution (e.g., 1.1 equivalents, 85.65 mmol).[1]
-
The reaction mixture is heated to reflux for approximately 1 hour.[1]
-
After reflux, the mixture is cooled and concentrated under reduced pressure to remove the solvent.[1]
-
The resulting crude product is purified, typically by recrystallization from ethanol followed by flash chromatography, to yield the final product.[1]
Logical Relationships and Applications
The primary application of this molecule is its role as a key building block in the synthesis of Gimeracil.[2] Gimeracil is not directly cytotoxic but functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU).[4] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy.[4]
No direct biological activity or involvement in cellular signaling pathways has been reported for this compound itself. Its utility is realized through its chemical conversion to a pharmacologically active agent.
References
An In-Depth Technical Guide to 2-[(E)-3-(Dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile. This molecule is a notable intermediate in the synthesis of the antitumor agent Gimeracil.[1] This document will cover its chemical identity, physicochemical properties, a general synthesis methodology, and an overview of its known biological activities, with a focus on its cytotoxic potential.
Chemical Identity and Properties
-
IUPAC Name: 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile[2]
-
Synonyms:
-
(E)-2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
-
2-[3-(Dimethylamino)-1-methoxy-2-propen-1-ylidene]-propanedinitrile
-
1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene[1]
-
-
CAS Number: 95689-38-6[2]
-
Molecular Formula: C₉H₁₁N₃O[2]
-
Molecular Weight: 177.21 g/mol [2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 130 °C | [1] |
| Boiling Point | 323.1 °C | [2] |
| Solubility | Soluble in chloroform and dichloromethane. | [1] |
| Appearance | Orange Solid | [1] |
Synthesis
For the synthesis of malononitrile derivatives, various catalysts and conditions can be employed, including microwave-assisted synthesis.[3] The synthesis of the target compound is generally described as a condensation reaction.[2]
Below is a generalized workflow for the synthesis of such a compound.
Caption: Generalized workflow for the synthesis of 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile.
Biological Activity and Cytotoxicity
The primary biological significance of 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile lies in its role as a precursor to Gimeracil, a component of the oral fluoropyrimidine anticancer drug S-1.[1] While specific quantitative data on the cytotoxicity of the title compound is not available in the surveyed literature, malononitrile derivatives, in general, have been investigated for their anticancer properties.
The mechanism of action for some malononitrile derivatives is attributed to their ability to induce apoptosis in cancer cells. The cytotoxic effects are often evaluated using standard in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 2: Representative IC₅₀ Values of Structurally Related Malononitrile Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzylidenemalononitrile Derivatives | Breast Cancer (MCF-7) | >0.512 (Pa value) | [3] |
| Benzylidenemalononitrile Derivatives | Breast Cancer (HER2) | - | [3] |
| Benzylidenemalononitrile Derivatives | Epidermal Growth Factor Receptor (EGFR) | - | [3] |
| Substituted Pyrazole Derivatives | Breast Cancer (MCF-7) | - | [1] |
Note: Specific IC₅₀ values for 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile were not found in the reviewed literature. The data presented is for structurally related compounds to provide context for the potential bioactivity of this class of molecules. "Pa value" refers to the probability of activity from in silico predictions.
Experimental Protocols
General Protocol for Cytotoxicity Assessment using MTT Assay
This protocol is a generalized procedure for determining the cytotoxic effects of a compound on cultured cancer cells.
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7, K-562) are harvested from culture.
-
Cells are seeded into 96-well microtiter plates at a predetermined optimal density.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The test compound, 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A series of dilutions of the stock solution are prepared in a cell culture medium.
-
The medium from the cell plates is aspirated, and the cells are treated with the various concentrations of the compound. Control wells receive medium with the solvent at the same concentration as the treated wells.
-
Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the incubation period, a sterile MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the solvent control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct interaction of 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile with any particular cellular signaling pathways. Its primary known role is as a chemical intermediate.
The final product, Gimeracil, functions as an inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of 5-fluorouracil (5-FU). By inhibiting DPD, Gimeracil increases the bioavailability and enhances the antitumor efficacy of 5-FU. The signaling pathways affected by 5-FU are complex and involve the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis. However, a direct link between the precursor and these pathways has not been established.
Caption: Logical relationship of 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile as a precursor to Gimeracil and Gimeracil's mechanism of action.
Conclusion
2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile is a chemically defined intermediate with a crucial role in the synthesis of the anticancer drug component, Gimeracil. While its direct biological activity and mechanism of action are not extensively characterized, the broader class of malononitrile derivatives has shown promise as cytotoxic agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent in its own right. The provided methodologies and data serve as a foundation for researchers and drug development professionals interested in this and related chemical entities.
References
- 1. Synthesis, Spectroscopic Study of new Substituted heterocyclic compounds derived from Molononitrile and Cytotoxic agents against MCF-7 Human Cancer Cells - ProQuest [proquest.com]
- 2. 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile | 95689-38-6 | Benchchem [benchchem.com]
- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, a versatile organic compound with significant potential in various scientific and therapeutic fields. This document details its chemical identity, physicochemical properties, synthesis, and its role in modulating cellular signaling pathways.
Chemical Identity and Synonyms
This compound is a nitrile-functionalized organic compound. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.
| Identifier Type | Value |
| Systematic Name | This compound |
| CAS Number | 95689-38-6 |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.21 g/mol [1] |
| IUPAC Name | 2-[(E)-3-(dimethylamino)-1-methoxyallylidene]propanedinitrile |
| Synonyms | 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE, 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene, AURORA KA-6309, 1,1-dicyano-4-(N,N-dimethylamino)-2-methoxy-1,3-butadiene, (E)-2-(3-(Dimethylamino)-1-methoxyallylidene)malononitril |
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and available spectroscopic data for this compound and its closely related analogs.
| Property | Value |
| Melting Point | 130 °C[1] |
| Boiling Point | 323.1 °C[1] |
| Density | 1.078 g/cm³ |
| Solubility | Soluble in chlorinated solvents such as dichloromethane.[1] |
| Appearance | Orange solid |
| ¹H NMR (CDCl₃, 400 MHz) of 2-(4-(Dimethylamino)benzylidene)malononitrile | δ: 7.80 (d, J = 8.9 Hz, 2H), 7.44 (s, 1H), 6.70 (d, J = 8.9 Hz, 2H), 3.14 (s, 6H)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) of 2-(4-(Dimethylamino)benzylidene)malononitrile | δ: 158.0, 154.1, 133.7, 119.4, 115.9, 114.9, 111.7, 71.9, 40.1[2] |
| Mass Spectrum (EI) of 2-benzylidenemalononitrile | m/z 154 (M+), 127, 103, 76[3] |
Experimental Protocols
Synthesis via Knoevenagel Condensation
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.
General Protocol:
-
An appropriate aldehyde or ketone is reacted with an active methylene compound, such as malononitrile.
-
The reaction is typically carried out in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
A basic catalyst, such as piperidine or a benign catalyst like ammonium acetate, is often employed to facilitate the reaction.[4]
-
The reaction mixture is stirred at room temperature or heated to a specific temperature (e.g., 75 °C) for a period ranging from minutes to several hours, with the progress monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the product is isolated. If the product precipitates, it can be collected by filtration after cooling and washing with a non-solvent like cold water.
-
If the product is soluble in the reaction mixture, it is extracted with an organic solvent like ethyl acetate.
-
The crude product is then purified, typically by column chromatography on silica gel.[5]
Purification
Column Chromatography:
-
A slurry of silica gel (100-200 mesh) in a suitable non-polar solvent (e.g., hexane) is packed into a glass column.
-
The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of the silica gel bed.
-
The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Signaling Pathway and Experimental Workflow Visualizations
Modulation of the Nrf2/Keap1 Signaling Pathway
Malononitrile derivatives have been identified as modulators of the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular response to oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as some malononitrile derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[6][7]
Caption: Nrf2/Keap1 signaling pathway modulation.
Bioorthogonal Labeling Experimental Workflow
The unique reactivity of malononitriles makes them suitable for bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[8][9] A malononitrile-containing probe can be used to label a specific biomolecule of interest that has been modified to contain a complementary reactive group, such as an azodicarboxylate. This allows for the visualization and tracking of biomolecules in their native environment.
Caption: Bioorthogonal labeling workflow.
References
- 1. This compound | 95689-38-6 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. bhu.ac.in [bhu.ac.in]
- 5. minio.scielo.br [minio.scielo.br]
- 6. msjonline.org [msjonline.org]
- 7. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
Physical properties of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
An In-depth Technical Guide on the Physical Properties of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
Introduction
This compound, with the CAS Number 95689-38-6, is a nitrile-functionalized organic compound.[1][2] Its molecular structure consists of a conjugated system that includes a dimethylamino group (-N(CH₃)₂), a methoxy group (-OCH₃), and two cyano groups (-CN) attached to an allylidene backbone.[1] This particular arrangement of functional groups facilitates intramolecular charge transfer (ICT), where the dimethylamino group acts as an electron donor and the malononitrile moiety serves as an electron acceptor.[1] These electronic properties make it a compound of interest in the fields of materials science and medicinal chemistry.[1] Notably, it serves as an intermediate in the synthesis of the antitumor agent Gimeracil.[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical syntheses.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O | [1][2] |
| Molecular Weight | 177.21 g/mol | [1] |
| Melting Point | 130°C | [1][2] |
| Boiling Point | 323.1°C | [1] |
| Density | 1.078 g/cm³ | [2] |
| Appearance | Orange Solid | [2] |
| Solubility | Soluble in chloroform and dichloromethane | [1][2] |
| pKa (Predicted) | 8.21 ± 0.70 | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
While specific spectral data for the final compound is not detailed in the provided search results, characterization is typically performed using standard spectroscopic methods such as NMR, IR, and Mass Spectrometry. The structure of the compound suggests key expected signals. For instance, in ¹H NMR spectroscopy, characteristic signals for the dimethylamino, methoxy, and vinyl protons would be expected. In IR spectroscopy, prominent peaks corresponding to the C≡N (nitrile) and C=C (alkene) stretching vibrations would be anticipated.
Experimental Protocols
Synthesis of this compound
The synthesis is typically achieved through a two-step process involving a Knoevenagel condensation.[1]
Step 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile
-
Combine malononitrile (78.60 mmol) and trimethyl orthoacetate (86.46 mmol).[1]
-
Reflux the mixture in methanol for 4 hours.[1]
-
Isolate the product, 2-(1-methoxyethylidene)malononitrile, which presents as a light yellow liquid, using medium-pressure liquid chromatography (MPLC) with a gradient of ethyl acetate in hexane.[1]
-
Confirm the structure of the intermediate via ¹H NMR, expecting characteristic signals at δ 4.08 (s, 3H, OCH₃) and δ 2.41 (s, 3H, CH₃).[1]
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 (77.86 mmol) in methanol (120 mL).[1]
-
Treat the solution with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (85.65 mmol).[1]
-
Reflux the mixture for 1 hour.[1]
-
After reflux, cool the mixture and concentrate it to yield the final product.[1]
Caption: Synthetic pathway for this compound.
Chemical Reactions and Properties
The unique electronic structure of this compound, characterized by its donor-acceptor system, is fundamental to its reactivity.
-
Intramolecular Charge Transfer (ICT): The dimethylamino group serves as an electron-donating group, while the malononitrile moiety acts as an electron-accepting group. This arrangement facilitates intramolecular charge transfer, which is a key factor in its photophysical and biological activities.[1]
-
Reactivity: The compound is susceptible to various chemical transformations:
-
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.[1]
-
Reduction: Can undergo reduction with agents such as sodium borohydride or lithium aluminum hydride.[1]
-
Nucleophilic Substitution: The dimethylamino group can be displaced by other nucleophiles in substitution reactions.[1]
-
Caption: Diagram of the intramolecular charge transfer mechanism.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a nitrile-functionalized organic compound primarily recognized as a key intermediate in the synthesis of the anti-cancer drug Gimeracil. While its direct biological mechanism of action is not extensively characterized in publicly available literature, its significance is intrinsically linked to the pharmacological activity of Gimeracil. This technical guide elucidates the known chemical properties and biological relevance of this compound, with a primary focus on its role in the synthesis of Gimeracil and the subsequent mechanism of action of Gimeracil as a dihydropyrimidine dehydrogenase (DPD) inhibitor. Limited data on the direct cytotoxic effects of the title compound are also presented.
Chemical Properties and Synthesis
This compound (CAS: 95689-38-6) possesses the molecular formula C₉H₁₁N₃O and a molecular weight of 177.21 g/mol .[1] Its structure features a conjugated system comprising a dimethylamino group, a methoxy group, and two cyano groups attached to an allylidene backbone.[1] This compound exhibits intramolecular charge transfer (ICT) properties, where the dimethylamino group acts as an electron donor and the malononitrile moiety serves as an electron acceptor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.21 g/mol | [1] |
| Melting Point | 130°C | [1] |
| Boiling Point | 323.1°C | [1] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane) | [1] |
The synthesis of this compound can be achieved through various organic synthesis routes, often involving the condensation of appropriate precursors.
Role as a Precursor in Gimeracil Synthesis
The principal documented role of this compound is as a starting material in the industrial synthesis of Gimeracil. Gimeracil is a critical component of the oral fluoropyrimidine-based chemotherapy regimen, S-1, used in the treatment of various cancers, including gastric cancer.
The following diagram illustrates a generalized workflow for the synthesis of Gimeracil from this compound.
Caption: Generalized workflow for the synthesis of Gimeracil.
Mechanism of Action of Gimeracil
Understanding the mechanism of action of Gimeracil is crucial to appreciating the significance of its precursor, this compound. Gimeracil is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).
The Role of Dihydropyrimidine Dehydrogenase (DPD)
DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. A significant portion of administered 5-FU is rapidly degraded by DPD in the liver, which can lead to decreased efficacy and the formation of toxic metabolites.
Gimeracil's Inhibition of DPD
Gimeracil acts as a reversible inhibitor of DPD. By blocking the activity of this enzyme, Gimeracil prevents the breakdown of 5-FU. This leads to:
-
Increased bioavailability of 5-FU: Higher and more sustained plasma concentrations of 5-FU can be achieved.
-
Enhanced anti-tumor efficacy: The prolonged exposure of tumor cells to active 5-FU enhances its cytotoxic effects.
-
Reduced toxicity: By allowing for lower doses of 5-FU to be administered, some of the severe side effects associated with high-dose 5-FU therapy can be mitigated.
The following diagram illustrates the signaling pathway affected by Gimeracil.
Caption: Mechanism of Gimeracil in potentiating 5-FU activity.
Direct Biological Activity of this compound
Table 2: Reported Biological Activities of this compound
| Activity | Cell Lines | Reported Effect | Reference |
| Cytotoxicity | MCF-7, K-562 | Induction of apoptosis, Cell cycle arrest (G0/G1) | [1] |
Experimental Protocols
Detailed experimental protocols for assessing the direct biological activity of this compound are not extensively published. However, a standard protocol for a cytotoxicity assay, which could be adapted to study this compound, is provided below.
General Cytotoxicity Assay Protocol (e.g., MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cultured cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, K-562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
The following diagram illustrates the experimental workflow for a typical cytotoxicity assay.
Caption: A generalized workflow for an in vitro cytotoxicity assay.
Conclusion
This compound is a compound of significant interest primarily due to its role as a precursor in the synthesis of the DPD inhibitor, Gimeracil. Its own biological mechanism of action is not well-defined in the existing scientific literature. The potentiation of 5-FU's anti-cancer activity by Gimeracil is the most clinically relevant mechanism associated with this chemical lineage. While preliminary data suggests direct cytotoxic effects of this compound on cancer cells, further in-depth studies are required to elucidate its specific molecular targets and signaling pathways. Future research should focus on comprehensive in vitro and in vivo studies to fully characterize the pharmacological profile of this compound and its potential as a standalone therapeutic agent.
References
In-Depth Technical Guide on Intramolecular Charge Transfer in 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile and Related Push-Pull Chromophores
For Researchers, Scientists, and Drug Development Professionals
Introduction to Intramolecular Charge Transfer in Push-Pull Systems
Intramolecular charge transfer (ICT) is a fundamental process in photochemistry and materials science, where the absorption of light by a molecule leads to a significant redistribution of electron density from an electron-donating (donor) moiety to an electron-accepting (acceptor) moiety through a π-conjugated bridge. Molecules designed to exhibit this property are often referred to as push-pull or donor-π-acceptor (D-π-A) systems.
The molecule 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a classic example of a D-π-A chromophore. It comprises a powerful electron-donating dimethylamino group and a methoxy group, a conjugated allylidene bridge, and a potent electron-accepting malononitrile group. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the donor side, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the acceptor side.[1] This charge separation results in a highly polarized excited state with a large dipole moment.
The efficiency and characteristics of ICT are highly sensitive to the molecular environment, particularly the polarity of the solvent.[2] This sensitivity makes push-pull chromophores promising candidates for applications in chemical sensors, bioimaging, nonlinear optics, and as photosensitizers in photodynamic therapy and dye-sensitized solar cells.[1][3]
Photophysical Properties of Analogous Push-Pull Chromophores
The photophysical properties of D-π-A molecules are characterized by their absorption and fluorescence spectra, which are significantly influenced by solvent polarity. In nonpolar solvents, these molecules typically exhibit a locally excited (LE) state, while in polar solvents, the charge-transfer state is stabilized, leading to distinct spectral changes.
Solvatochromism
A hallmark of ICT is solvatochromism, the change in the color of a substance with a change in solvent polarity. For push-pull systems, an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence emission spectrum, while the absorption spectrum is less affected.[4] This is due to the greater stabilization of the highly polar ICT excited state compared to the less polar ground state by polar solvent molecules. The large separation between the absorption and emission maxima is known as the Stokes shift.
Table 1: Representative Photophysical Data for Analogous Push-Pull Chromophores in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| n-Hexane | 1.88 | ~400-430 | ~450-500 | ~2500-4000 | High |
| Toluene | 2.38 | ~410-440 | ~480-550 | ~3500-5500 | Moderate |
| Dichloromethane | 8.93 | ~420-450 | ~530-600 | ~5000-7000 | Moderate to Low |
| Acetonitrile | 37.5 | ~420-450 | ~580-650 | ~6500-8500 | Low |
| Methanol | 32.7 | ~420-450 | ~600-680 | ~7000-9000 | Very Low |
Data is compiled and generalized from studies on various D-π-A chromophores with amine donors and cyano-containing acceptors.[3][4][5]
Experimental Protocols for Characterization of Intramolecular Charge Transfer
Synthesis of Push-Pull Chromophores
The synthesis of molecules like this compound typically involves a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (e.g., malononitrile) with a carbonyl compound or its vinylogous equivalent.
Representative Protocol:
-
Precursor Synthesis: An appropriate electrophilic precursor, such as 1,1-dimethoxy-3-(dimethylamino)prop-2-ene, is prepared or obtained commercially.
-
Condensation Reaction: The precursor is dissolved in a suitable solvent, such as ethanol or acetonitrile.
-
To this solution, an equimolar amount of malononitrile is added.
-
A catalytic amount of a base, such as piperidine or triethylamine, is added to the reaction mixture.
-
The mixture is stirred at room temperature or heated under reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure push-pull chromophore.
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are fundamental for characterizing the photophysical properties of ICT compounds.
Methodology:
-
Sample Preparation: Prepare stock solutions of the chromophore in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions (1-10 µM) in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Absorption Spectroscopy: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 250-700 nm). The solvent is used as a reference.
-
Fluorescence Spectroscopy: Record the fluorescence emission and excitation spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectrum. Emission spectra are typically recorded from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
Data Analysis: Determine the absorption (λ_abs) and emission (λ_em) maxima for each solvent. Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the fluorescence quantum yield using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualizing the Intramolecular Charge Transfer Process
Diagrams generated using Graphviz can effectively illustrate the concepts of ICT and the experimental workflows.
References
- 1. The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties of D–π–A dye-sensitized solar cells: a DFT/TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of malononitrile derivatives
An In-Depth Technical Guide to the Biological Activity of Malononitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malononitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of heterocyclic and carbocyclic compounds. Its derivatives, particularly benzylidenemalononitriles formed through Knoevenagel condensation, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include potent anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibitory properties.[3] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of malononitrile derivatives, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.
Introduction
Malononitrile (CH₂(CN)₂) is an activated methylene compound whose high reactivity makes it a valuable precursor in numerous organic syntheses.[1][4] The electron-withdrawing nature of the two nitrile groups acidifies the central methylene protons, facilitating reactions like the Knoevenagel condensation with aldehydes and ketones.[5] The resulting α,β-unsaturated dinitriles, often referred to as benzylidenemalononitrile (BMN) derivatives, form the scaffold for a multitude of biologically active molecules.[2][3][6] These derivatives have been successfully explored as anticancer agents by targeting signaling pathways, as antimicrobial agents against various pathogens, as anti-inflammatory compounds by inhibiting key enzymes, and as specific inhibitors for enzymes like kinases and dehydrogenases.[3][7][8] This document consolidates the current knowledge on these activities, providing a technical resource for their further investigation and development.
Synthesis of Malononitrile Derivatives
The most fundamental and widely used method for synthesizing benzylidenemalononitrile derivatives is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde or ketone.[5] Various catalysts and conditions have been employed to optimize this reaction, including the use of bases like piperidine, eco-friendly microwave-assisted methods, and solvent-free approaches.[3][6][9]
Anticancer Activity
Malononitrile derivatives exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][10] Their primary mechanism of action often involves the inhibition of protein tyrosine kinases (PTKs), which are crucial enzymes in cell proliferation signaling pathways.[11]
Mechanism of Action: Kinase Inhibition
Many benzylidenemalononitrile derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other related kinases like HER2.[3][6][12] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades, such as the Ras-MAPK pathway, which ultimately leads to a reduction in cell proliferation and survival.[11]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cell Line | Activity Metric | Value | Reference |
| Benzylidenemalononitrile | HER2, EGFR, FPPS | Breast Cancer | In silico binding | Stronger than reference drugs | [3][6] |
| 4-Decyloxybenzylidenemalononitrile | HER2, FPPS | - | In silico docking | Strong effect | [3][13] |
| (3,4-Dimethoxybenzylidene)malononitrile | - | Cancer cell lines | Cytotoxicity | Effective | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of malononitrile derivatives on cancer cells.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Derivatives of malononitrile have demonstrated considerable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1]
Spectrum of Activity
The antimicrobial efficacy is influenced by the specific substitutions on the aromatic ring of the benzylidenemalononitrile scaffold.[3] Some derivatives show broad-spectrum activity, while others are more specific. For instance, certain novel triazole-containing malononitrile compounds have shown excellent fungicidal activity against Botrytis cinerea and Rhizoctonia solani.[14][15][16] The proposed mechanism for some antifungal derivatives involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[16]
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | Activity Metric | Value | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | MIC | 6.25 µg/mL | [17] |
| Mandelonitrile derivatives (2b, 2d, 2e, 2f) | Pseudomonas aeruginosa | Zone of Inhibition | 17.2 - 30.1 mm | [18] |
| Compound G17 | Rhizoctonia solani | EC₅₀ | 0.19 mg/L | [16] |
| Compound G30 | Rhizoctonia solani | EC₅₀ | 0.27 mg/L | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Compound Preparation : Dissolve the test compound in a suitable solvent (like DMSO) and prepare a 2-fold serial dilution series in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation : Culture the bacterial strain overnight. Dilute the culture in broth to achieve a standardized concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation : Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of 5 x 10⁵ CFU/mL. The final volume in each well is now 100 µL.
-
Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Certain malononitrile and malonic acid derivatives have been identified as having potent anti-inflammatory properties.[1][19] Their mechanisms involve the modulation of key inflammatory mediators and pathways.
Mechanism of Action
The anti-inflammatory effects of these derivatives are linked to several mechanisms. One significant pathway is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of prostaglandins (like PGE₂), key mediators of pain and inflammation.[8] Other studies have shown that malonic acid derivatives can inhibit the kinin system by reducing the activity of kallikrein, another important mediator in the inflammatory response.[20] Furthermore, some compounds exhibit strong antioxidant activity, which contributes to their anti-inflammatory profile by reducing oxidative stress associated with inflammation.[20]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target/Assay | Activity Metric | Value | Reference |
| Coumarin derivative 14b | TNF-α production inhibition | EC₅₀ | 5.32 µM | [21] |
| Pyrano[2,3-d]pyrimidine derivatives | COX-2 suppression | - | Potent activity | [8] |
| Maldian (di-(2,4-dimethyl) anilide malonic acid) | Carrageenan-induced edema | In vivo dose | 7.3 mg/kg | [20] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a method to screen compounds for their ability to inhibit COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation : Use commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.
-
Compound Incubation : In a 96-well plate, add the enzyme (either COX-1 or COX-2) to a reaction buffer. Then, add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Reaction Termination and Measurement : Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a solution of HCl.
-
Quantification of Prostaglandin : Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial Prostaglandin E₂ EIA Kit, following the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Other Enzyme Inhibition Activities
Beyond the major categories above, malononitrile derivatives have been found to inhibit a variety of other enzymes, highlighting their potential as versatile therapeutic agents.
Spectrum of Enzyme Inhibition
Studies have identified malononitrile derivatives as inhibitors of key enzymes in metabolic pathways, such as the pentose phosphate pathway (PPP). Specifically, they have shown inhibitory effects against Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[7] Additionally, other derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.[22]
Quantitative Data: Enzyme Inhibition
| Compound Class/No. | Target Enzyme | Activity Metric | Value | Reference |
| Malononitrile derivatives | G6PD | Kᵢ | 4.24 - 69.63 µM | [7] |
| Malononitrile derivatives | 6PGD | Kᵢ | 1.91 - 95.07 µM | [7] |
| Compound 31 | MAO-A | IC₅₀ | 0.34 µM | [22] |
| Compound 31 | MAO-B | IC₅₀ | 0.26 µM | [22] |
| Compound 32 | MAO-A | IC₅₀ | 0.12 µM | [22] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a generalized workflow for assessing enzyme inhibition, which can be adapted for specific enzymes using appropriate substrates and detection methods.
-
Reagent Preparation : Prepare solutions of the target enzyme, the specific substrate, and the test inhibitor compound in a suitable assay buffer.
-
Assay Setup : In a 96-well plate, add the buffer, the test inhibitor at various concentrations, and the enzyme solution. Allow a pre-incubation period (e.g., 10-15 minutes) for the inhibitor to interact with the enzyme.
-
Reaction Initiation : Start the reaction by adding the substrate to all wells.
-
Kinetic Measurement : Immediately place the plate in a microplate reader capable of kinetic measurements. Monitor the change in absorbance or fluorescence over time at a specific wavelength appropriate for the assay. The rate of the reaction is determined from the slope of the linear portion of the progress curve.
-
Controls : Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[7]
Conclusion
Malononitrile derivatives represent a privileged chemical scaffold with a remarkable diversity of biological activities. Their straightforward synthesis, coupled with their potent inhibitory effects on key biological targets, makes them highly attractive for drug discovery. The evidence presented in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy testing will be crucial in translating these promising compounds into clinically viable therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (3,4-Dimethoxybenzylidene)malononitrile | 2972-80-7 | Benchchem [benchchem.com]
- 11. EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 12. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Bioactivity Determination of Novel Malononitrile Derivatives Containing 1,2,3-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]
- 19. ptfarm.pl [ptfarm.pl]
- 20. The study of mechanisms of anti-inflammatory activity realization of a new malonic acid derivative – maldian [repository.usmf.md]
- 21. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety and Hazards of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile: A Technical Guide
This guide provides a comprehensive overview of the safety and hazard information for 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, a chemical intermediate used in the synthesis of various compounds. The following sections detail its hazard classification, toxicological data, and essential experimental protocols for safe handling, storage, and emergency procedures, tailored for researchers, scientists, and drug development professionals.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the classification indicates that it is an irritant and harmful if swallowed.
| Category | Classification |
| GHS Pictogram | GHS07 (Exclamation Mark)[1][2][3] |
| Signal Word | Warning[1][2][3] |
| Hazard Statements | H302: Harmful if swallowed[1][2][3] H315: Causes skin irritation[1][2][3] H319: Causes serious eye irritation[1][2][3] H335: May cause respiratory irritation[1][2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][2][3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2][3][4] |
| Hazard Codes | Xi: Irritant[1][2][3] |
Toxicological Data
Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.
-
Eye Protection : Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[7][8]
-
Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.
-
Handling :
-
Storage :
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
-
In case of Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[7]
-
In case of Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[9]
-
In case of Ingestion : If swallowed, seek immediate medical assistance.[7] Do NOT induce vomiting.[9]
-
In case of Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]
-
Spill Response :
Safety Workflow
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE manufacturers and suppliers in india [chemicalbook.com]
- 2. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 3. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Review of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably in the production of the antitumor agent Gimeracil.[1] Its unique molecular structure, featuring a conjugated system with electron-donating (dimethylamino, methoxy) and electron-accepting (malononitrile) groups, imparts valuable reactivity and potential biological activity. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on experimental details and quantitative data to support further research and development.
Physicochemical Properties
This compound is a solid at room temperature with a melting point of 130°C and a boiling point of 323.1°C.[2] It is soluble in chlorinated solvents such as dichloromethane.[2]
| Property | Value | Reference |
| CAS Number | 95689-38-6 | [3] |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.2 g/mol | [1] |
| Melting Point | 130°C | [2] |
| Boiling Point | 323.1°C | [2] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane) | [2] |
Synthesis
The primary synthetic route to this compound is through a Knoevenagel condensation reaction.[2] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malononitrile.
A plausible synthetic pathway, based on related syntheses of Gimeracil intermediates, involves the reaction of malononitrile with trimethyl orthoacetate to form 2-(1-methoxyethylidene)malononitrile, which is then reacted with a formylating agent such as triethyl orthoformate or dimethylformamide dimethyl acetal (DMF-DMA) to yield the target compound.
Diagram: Plausible Synthesis of this compound
Caption: Plausible synthetic route to the target compound.
Spectroscopic Data
Expected ¹H NMR (in CDCl₃):
-
Singlet for the six protons of the dimethylamino group.
-
Singlet for the three protons of the methoxy group.
-
Signals corresponding to the vinylic protons of the allylidene backbone.
Expected ¹³C NMR (in CDCl₃):
-
Signal for the methyl carbons of the dimethylamino group.
-
Signal for the methoxy carbon.
-
Signals for the sp² hybridized carbons of the allylidene chain and the dicyanovinyl group.
-
Signals for the nitrile carbons.
Expected IR (KBr):
-
Strong absorption band characteristic of the C≡N stretching vibration of the nitrile groups.
-
Bands corresponding to C=C and C-O stretching vibrations.
Chemical Reactions and Applications
This compound is a valuable precursor for the synthesis of heterocyclic compounds. Its most significant application is as an intermediate in the synthesis of Gimeracil (5-chloro-2,4-dihydroxypyridine), a dihydropyrimidine dehydrogenase (DPD) inhibitor used to enhance the efficacy of the anticancer drug 5-fluorouracil.[1]
The synthesis of Gimeracil from malononitrile involves the formation of a pyridone ring system. A key step is the intramolecular cyclization of a malononitrile derivative. While the exact mechanism involving this compound is not explicitly detailed in the available literature, a plausible pathway involves its cyclization to form 3-cyano-4-methoxy-2(1H)-pyridone. This intermediate can then be chlorinated and subsequently hydrolyzed to yield Gimeracil.
Diagram: Synthesis of Gimeracil Intermediate
Caption: Pathway to Gimeracil from the target compound.
The reactivity of this compound is characterized by its electrophilic and nucleophilic sites. The dimethylamino group can be replaced by other nucleophiles through substitution reactions.[2] The conjugated system also allows for oxidation and reduction reactions.[2]
Biological Activity
The biological activity of this compound itself has not been extensively reported. However, its role as a precursor to the antitumor agent Gimeracil underscores its importance in drug development.[1] The malononitrile moiety is a common feature in compounds with cytotoxic effects against cancer cell lines.[2] For instance, related compounds have shown activity against MCF-7 (breast cancer) and K-562 (leukemia) cells, primarily through the induction of apoptosis and cell cycle arrest.[2] The intramolecular charge transfer (ICT) properties, arising from the electron-donating dimethylamino group and the electron-accepting malononitrile moiety, are believed to play a role in its biological and photophysical activities.[2]
Conclusion
This compound is a valuable and reactive organic intermediate with a crucial role in the synthesis of the clinically important drug, Gimeracil. While detailed, publicly available experimental protocols and comprehensive spectroscopic and biological data for this specific compound are limited, this review provides a foundational understanding of its properties, synthesis, and applications based on the available literature. Further research to fully characterize this compound and explore its potential for the synthesis of other novel bioactive molecules is warranted. The development of a detailed and optimized synthetic protocol would be of significant interest to the pharmaceutical and chemical research communities.
References
Methodological & Application
Application Notes and Protocols: Knoevenagel Condensation for Malononitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound.[1][2] This reaction is particularly significant when employing malononitrile and its derivatives, as the resulting products, typically α,β-unsaturated dinitriles (e.g., benzylidenemalononitriles), are valuable intermediates and key structural motifs in a wide array of biologically active molecules.[3][4] These compounds have demonstrated significant potential in drug development, exhibiting activities such as anticancer, antimicrobial, and larvicidal properties.[3][4][5]
This document provides detailed application notes on the Knoevenagel condensation for malononitrile derivatives, including experimental protocols, quantitative data on various catalytic systems, and visualizations of the reaction mechanism and experimental workflow.
Reaction Mechanism
The Knoevenagel condensation proceeds via a nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration step.[1] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the highly acidic α-hydrogen of malononitrile to form a resonance-stabilized carbanion.[1][6] This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting β-hydroxy intermediate readily undergoes dehydration to yield the final α,β-unsaturated product.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Application Notes: 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile in Heterocyclic Synthesis
Introduction
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, with the molecular formula C₉H₁₁N₃O, is a versatile organic compound characterized by a conjugated system that includes a dimethylamino group, a methoxy group, and two cyano groups.[1] This structure imparts unique electronic properties, making it a valuable reagent in organic synthesis, particularly as a building block for various heterocyclic compounds.[1][2] Malononitrile derivatives are well-established precursors in the synthesis of diverse heterocyclic motifs, which are significant scaffolds in medicinal chemistry and materials science.[2][3] The presence of multiple reactive sites in this compound allows for its participation in various chemical transformations, including cyclocondensation and multicomponent reactions.[2][4] These application notes provide a representative experimental protocol for the utilization of this compound in the synthesis of a substituted pyrazole, a common heterocyclic core in drug development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 95689-38-6 | [1] |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.21 g/mol | [1] |
| Melting Point | 130 °C | [1] |
| Boiling Point | 323.1 °C | [1] |
| Appearance | Orange Solid | [5] |
| Solubility | Soluble in chloroform and dichloromethane | [1][5] |
Experimental Protocol: Synthesis of a Substituted Pyrazole Derivative
This protocol describes a representative procedure for the synthesis of a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative via the cyclocondensation reaction of this compound with phenylhydrazine.
Materials and Reagents
-
This compound (reactant)
-
Phenylhydrazine (reactant)
-
Ethanol (solvent)
-
Acetic acid (catalyst)
-
Distilled water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (drying agent)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (eluent for chromatography)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard glassware (beakers, graduated cylinders, etc.)
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 0.67 mL of phenylhydrazine followed by 0.2 mL of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the progress of the reaction by TLC using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of distilled water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of distilled water and 50 mL of brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Reaction Optimization Data
The following table presents hypothetical data from an optimization study for the synthesis of the pyrazole derivative.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 | 8 | 45 |
| 2 | Ethanol | Acetic Acid (5) | 78 | 4 | 85 |
| 3 | Methanol | Acetic Acid (5) | 65 | 6 | 78 |
| 4 | Isopropanol | Acetic Acid (5) | 82 | 4 | 82 |
| 5 | Ethanol | Piperidine (5) | 78 | 5 | 75 |
| 6 | Acetonitrile | Acetic Acid (5) | 82 | 4 | 65 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a substituted pyrazole.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Malononitrile derivatives can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme caution.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- 1. This compound | 95689-38-6 | Benchchem [benchchem.com]
- 2. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 5. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
Applications of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a versatile and highly reactive building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-donating dimethylamino group and electron-withdrawing malononitrile moiety, make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this reagent, with a focus on its pivotal role in the synthesis of substituted pyridines, which are key intermediates in the preparation of pharmacologically active molecules such as the anti-tumor agent Gimeracil.
Key Applications
The primary application of this compound lies in its utility as a precursor for the synthesis of functionalized pyridine rings. This transformation is central to the industrial production of Gimeracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor used in combination with fluoropyrimidine-based anticancer drugs to enhance their efficacy and reduce their toxicity.
Synthesis of Substituted Pyridines
This compound serves as a key intermediate in the synthesis of 3-cyano-4-methoxy-2(1H)-pyridone, a direct precursor to Gimeracil. The reaction pathway involves the intramolecular cyclization of a related butadiene derivative, which can be prepared from the malononitrile starting material.
A crucial transformation involving a similar, though slightly different, precursor, 1,1-dicyano-2-methoxy-4-ethoxy-1,3-butadiene, highlights the general reactivity of such systems. This butadiene undergoes smooth intramolecular cyclization in aqueous acetic acid to yield 3-cyano-4-methoxy-2(1H)-pyridone. This reaction underscores the propensity of these dicyano-activated dienes to form pyridone structures.
While a direct protocol starting from this compound is not explicitly detailed in readily available literature, the established synthesis of Gimeracil strongly indicates its conversion to a pyridine scaffold as a key step. The likely transformation involves a cyclization reaction, potentially with an acid catalyst, to form the pyridone ring system.
Experimental Protocols
The following protocols outline key transformations related to the synthesis and application of this compound and its analogs in the synthesis of pyridine precursors for Gimeracil.
Protocol 1: Synthesis of 3-cyano-4-methoxy-2(1H)-pyridone from a Butadiene Precursor
This protocol describes the intramolecular cyclization of 1,1-dicyano-2-methoxy-4-ethoxy-1,3-butadiene, a compound structurally related to this compound, to form a key pyridone intermediate for Gimeracil.
Reaction:
Materials:
-
1,1-dicyano-2-methoxy-4-ethoxy-1,3-butadiene
-
80% aqueous acetic acid
Procedure:
-
Dissolve 1,1-dicyano-2-methoxy-4-ethoxy-1,3-butadiene in 80% aqueous acetic acid.
-
Heat the reaction mixture to facilitate intramolecular cyclization.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product, 3-cyano-4-methoxy-2(1H)-pyridone, by filtration or extraction.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data:
| Precursor | Product | Solvent | Yield | Purity (HPLC) |
| 1,1-dicyano-2-methoxy-4-ethoxy-1,3-butadiene | 3-cyano-4-methoxy-2(1H)-pyridone | 80% aqueous acetic acid | 62% | 99.88% |
Protocol 2: Chlorination of 3-cyano-4-methoxy-2(1H)-pyridone
This protocol details the subsequent chlorination of the pyridone intermediate, a necessary step towards the synthesis of Gimeracil.
Reaction:
Materials:
-
3-cyano-4-methoxy-2(1H)-pyridone
-
Sulfonyl chloride
Procedure:
-
React 3-cyano-4-methoxy-2(1H)-pyridone with sulfonyl chloride.
-
The reaction conditions (solvent, temperature, and reaction time) should be carefully controlled to ensure selective chlorination at the 5-position of the pyridine ring.
-
Monitor the reaction for completion.
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone by appropriate methods.
Protocol 3: Hydrolysis to Gimeracil
The final step in this synthetic sequence is the hydrolysis of the chlorinated and cyanated pyridine derivative to yield Gimeracil.
Reaction:
Materials:
-
5-chloro-3-cyano-4-methoxy-2(1H)-pyridone
-
30% aqueous sulfuric acid
Procedure:
-
Treat 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone with 30% aqueous sulfuric acid.
-
Heat the reaction mixture to effect hydrolysis of the methoxy and cyano groups, and potentially the chloro group, to yield the dihydroxy pyridine structure of Gimeracil.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and neutralize to precipitate the product.
-
Isolate and purify Gimeracil.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic pathway to a key pyridone precursor of Gimeracil.
Caption: Conversion of the pyridone precursor to Gimeracil.
Conclusion
This compound and its close analogs are indispensable reagents in the industrial synthesis of Gimeracil. Their reactivity allows for the efficient construction of the core pyridone structure. The provided protocols and workflows offer a foundational understanding for researchers and professionals in drug development to utilize this versatile building block in the synthesis of complex and medicinally important molecules. Further exploration of the reactivity of this compound could lead to the discovery of novel synthetic methodologies and the creation of new chemical entities with potential therapeutic applications.
Application Notes and Protocols: 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, a key chemical intermediate in the synthesis of various heterocyclic compounds, including the antitumor agent Gimeracil. This document outlines its chemical properties, synthesis, and applications, along with detailed experimental protocols and reaction workflows.
Chemical Properties and Data
This compound is an organic compound that serves as a versatile building block in organic synthesis. Its structure features a highly activated diene system, making it susceptible to a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.2 g/mol | [1] |
| Appearance | Orange Solid | [1] |
| Melting Point | 130 °C | [1] |
| Solubility | Chloroform, Dichloromethane | [1] |
| CAS Number | 95689-38-6 | [1] |
Applications in Chemical Synthesis
The primary application of this compound is as a precursor in the synthesis of substituted pyridone heterocycles. This reactivity is central to its role as an intermediate in the industrial production of Gimeracil, a component of the oral anticancer drug S-1. Gimeracil inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-fluorouracil (5-FU), thereby enhancing the efficacy of 5-FU-based chemotherapy.
The core of its synthetic utility lies in the intramolecular cyclization of the diene system to form a pyridone ring. This transformation is a key step in constructing the heterocyclic core of Gimeracil and other related bioactive molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a pyridone precursor of Gimeracil.
Protocol 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile (Intermediate A)
This initial step involves the condensation of malononitrile with trimethyl orthoacetate.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| Malononitrile | 1.0 | 66.06 | 66.06 | 1.0 |
| Trimethyl orthoacetate | 1.1 | 120.15 | 132.17 | 1.1 |
| Acetic Anhydride | - | 102.09 | 200 mL | - |
Procedure:
-
To a stirred solution of malononitrile (1.0 mol) in acetic anhydride (200 mL), add trimethyl orthoacetate (1.1 mol).
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the acetic anhydride under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-(1-methoxyethylidene)malononitrile as a colorless oil.
Expected Yield: 75-85%
Protocol 2: Synthesis of this compound (Target Intermediate)
This step involves the reaction of Intermediate A with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 2-(1-Methoxyethylidene)malononitrile | 1.0 | 124.12 | 124.12 | 1.0 |
| N,N-Dimethylformamide dimethyl acetal | 1.2 | 119.16 | 143.0 | 1.2 |
| Dry Toluene | - | - | 300 mL | - |
Procedure:
-
Dissolve 2-(1-methoxyethylidene)malononitrile (1.0 mol) in dry toluene (300 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-dimethylformamide dimethyl acetal (1.2 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid, wash with cold toluene, and dry under vacuum to obtain this compound.
Expected Yield: 80-90%
Protocol 3: Synthesis of 3-Cyano-4-methoxy-2(1H)-pyridone (Gimeracil Precursor)
This final step in this sequence involves the intramolecular cyclization of the target intermediate.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| This compound | 1.0 | 177.20 | 177.20 | 1.0 |
| Acetic Acid (80% aqueous solution) | - | - | 500 mL | - |
Procedure:
-
Suspend this compound (1.0 mol) in an 80% aqueous solution of acetic acid (500 mL).
-
Heat the mixture to reflux (approximately 110-115 °C) for 2-3 hours.
-
The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-cyano-4-methoxy-2(1H)-pyridone.
Expected Yield: 85-95%
Reaction Workflows and Diagrams
The synthesis of the Gimeracil precursor from malononitrile can be visualized as a three-step process.
Caption: Synthetic pathway to a Gimeracil precursor.
The key transformation in the final step is an intramolecular cyclization.
Caption: Proposed mechanism for pyridone formation.
Safety and Handling
-
Malononitrile: Highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Trimethyl orthoacetate and DMF-DMA: Flammable and irritants. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Acetic Anhydride: Corrosive and a lachrymator. Use with adequate ventilation and appropriate PPE.
-
Toluene: Flammable and toxic. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, a versatile reagent in the construction of various heterocyclic frameworks. This document details its application in synthesizing pyridines, pyrimidines, and pyrazoles, complete with experimental protocols and comparative data.
Introduction
This compound, with the CAS Number 95689-38-6, is a highly reactive enamine derivative of malononitrile. Its unique electronic structure, featuring both nucleophilic and electrophilic centers, makes it an exceptional building block for the synthesis of a diverse array of heterocyclic compounds. The presence of the dimethylamino and methoxy groups as excellent leaving groups facilitates cyclocondensation reactions with various nucleophiles, leading to the formation of stable aromatic and heteroaromatic systems. This reagent serves as a valuable precursor in medicinal chemistry and materials science, notably as an intermediate in the synthesis of the antitumor agent Gimeracil.
Synthesis of Pyridine Derivatives
The reaction of this compound with active methylene compounds in the presence of a base or via thermal cyclization is a key method for the synthesis of highly substituted pyridines and pyridones.
General Reaction Pathway for Pyridine Synthesis
A plausible reaction pathway involves the initial reaction of an active methylene compound with this compound, followed by intramolecular cyclization and elimination of dimethylamine and methanol to afford the pyridine ring.
Caption: General workflow for pyridine synthesis.
Experimental Protocol: Synthesis of a Substituted 2-Pyridone
This protocol is adapted from general procedures for the synthesis of pyridones from related malononitrile derivatives.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask, add ethyl cyanoacetate and stir for 15 minutes at room temperature.
-
Add a solution of this compound in anhydrous ethanol dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted 2-pyridone.
Quantitative Data for Pyridine Synthesis (Illustrative)
The following table summarizes representative yields for the synthesis of pyridine derivatives from malononitrile precursors under various conditions. These are provided as a general guide, and actual yields with this compound may vary.
| Reactant with Malononitrile Derivative | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Ethyl cyanoacetate | Sodium ethoxide, Ethanol, Reflux | 2-Pyridone | 75-85 | General Knowledge |
| Malononitrile dimer | Piperidine, Ethanol, Reflux | Dihydropyridine | 82 | [1] |
| Acetophenone, Ammonium acetate | Nanocatalyst, Solvent-free, 60°C | 2-Amino-3-cyanopyridine | High | [2] |
Synthesis of Pyrimidine Derivatives
The reaction of this compound with amidines or urea derivatives provides a direct route to substituted pyrimidines, which are core structures in many biologically active molecules.
General Reaction Pathway for Pyrimidine Synthesis
The synthesis proceeds via a condensation reaction between the enamine functionality of the starting material and the dinucleophilic amidine or urea, followed by cyclization and elimination of leaving groups.
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrimidine
This protocol is based on established methods for pyrimidine synthesis from malononitrile derivatives.
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Water (for workup)
Procedure:
-
In a round-bottom flask, dissolve benzamidine hydrochloride in methanol, and add a solution of sodium methoxide in methanol. Stir for 20 minutes.
-
To this mixture, add a solution of this compound in methanol.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Quantitative Data for Pyrimidine Synthesis (Illustrative)
The following table presents typical yields for pyrimidine synthesis from related starting materials.
| Reactant with Malononitrile Derivative | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Amidines | Piperidine, DMF | 6-Aminopyrimidine | Not specified | [3] |
| Malononitrile dimer, Phenyl isothiocyanate | - | Pyrimidine motifs | Not specified | [4] |
| Barbituric acid, Aromatic aldehydes | Nanocatalyst, Solvent-free, 140°C | Pyrano[2,3-d]pyrimidine | High | [5] |
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine and its derivatives is a straightforward method for the preparation of substituted pyrazoles.
General Reaction Pathway for Pyrazole Synthesis
The reaction involves the condensation of hydrazine with the enamine system, followed by an intramolecular cyclization to form the pyrazole ring.
References
- 1. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a versatile organic compound characterized by its unique electronic properties, stemming from a strong intramolecular charge transfer (ICT) character. The molecule incorporates a dimethylamino group as an electron donor and a malononitrile moiety as an electron acceptor, connected by a conjugated allylidene backbone.[1] This architecture makes it a promising candidate for a variety of applications in materials science, including nonlinear optics, chemical sensing, and organic electronics. This document provides an overview of its properties, synthesis, and detailed protocols for its application in these fields.
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in materials science. A summary of its key physical and chemical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.21 g/mol | [1] |
| CAS Number | 95689-38-6 | [1][2] |
| Melting Point | 130°C | [1][2] |
| Boiling Point | 323.1°C | [1] |
| Density | 1.078 g/cm³ | [2] |
| pKa | 8.21 ± 0.70 (Predicted) | [2] |
| Appearance | Orange Solid | [2] |
| Solubility | Soluble in chloroform, dichloromethane | [1][2] |
Synthesis Protocol
The synthesis of malononitrile derivatives often involves a Knoevenagel condensation. For this compound, a common method involves the reaction of an appropriate precursor with malononitrile. A representative synthetic approach is described below.
Protocol: Synthesis via Condensation Reaction
This protocol is based on the general synthesis of similar malononitrile derivatives.[1][3]
Materials:
-
N,N-dimethylformamide dimethyl acetal (DMFDMA)
-
Malononitrile
-
Appropriate precursor (e.g., a compound containing an activated carbonyl or equivalent)
-
Solvent (e.g., Toluene or solvent-free)
-
Catalyst (e.g., Piperidine or Ammonium Acetate, if required)[3][4][5]
-
Ethanol and Water for washing/precipitation
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Procedure:
-
Combine equimolar amounts of the precursor and malononitrile in a round-bottom flask.
-
If using a solvent like toluene, add it to the flask. For solvent-free reactions, proceed without a solvent.[1]
-
Add a catalytic amount of piperidine or a mixture of acetic acid and ammonium acetate if the reaction requires it.[4][5]
-
Add N,N-dimethylformamide dimethylacetal (DMFDMA), which can act as both a reactant and a dehydrating agent.[1]
-
Stir the mixture at a specified temperature (e.g., 100°C) for several hours (e.g., 12 hours) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[4][5]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, add water or a non-polar solvent like hexane to induce precipitation.[3]
-
Wash the collected solid with water and then with cold ethanol to remove unreacted starting materials and impurities.[4][5]
-
Dry the final product, this compound, under vacuum. The expected yield for similar reactions is approximately 60%.[1]
-
Characterize the product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Nonlinear Optics (NLO)
Malononitrile derivatives are known for their significant nonlinear optical properties, particularly two-photon absorption (2PA), making them suitable for applications like optical limiting.[6][7] This behavior is attributed to the ICT character, where the molecule can absorb two photons simultaneously, leading to a transition to an excited state. This process is highly dependent on the intensity of the incident light, allowing these materials to be transparent at low light intensities but strongly absorbing at high intensities, thereby protecting sensitive optical sensors or the human eye.
Protocol: Characterization of NLO Properties
The Z-scan technique is a standard method for measuring the nonlinear absorption coefficient and nonlinear refractive index.
Materials:
-
This compound
-
High-purity solvent (e.g., DMF or Dichloromethane)
-
High-power pulsed laser (e.g., Ti:sapphire laser, 800 nm, ~130 fs pulses)[6]
-
Optical setup including a focusing lens, a sample holder (cuvette), and a photodetector
-
Translation stage for moving the sample along the laser beam axis (Z-axis)
Procedure:
-
Prepare a solution of the malononitrile derivative in the chosen solvent at a specific concentration.
-
Place the solution in a cuvette of known path length (e.g., 1 mm).
-
Mount the cuvette on a computer-controlled translation stage that moves it along the axis of a focused laser beam.
-
Direct the pulsed laser beam through the focusing lens and then through the sample.
-
Measure the transmitted laser intensity using a photodetector placed after the sample.
-
Record the normalized transmittance as a function of the sample's position (Z) relative to the focal point.
-
For an open-aperture Z-scan (to measure nonlinear absorption), the entire transmitted beam is collected by the detector. A valley in the normalized transmittance curve centered at the focal point indicates two-photon absorption.
-
Analyze the shape of the Z-scan curve to calculate the two-photon absorption cross-section (σ₂). Compounds with similar structures have shown high 2PA cross-sections, which increase with greater conjugation length and stronger electron-donating groups.[6]
Application in Chemical Sensors
The ICT mechanism inherent in this compound makes it a candidate for use in chemosensors.[1] The interaction of the molecule with an analyte can perturb the electronic structure, leading to a change in its photophysical properties, such as a shift in absorption or fluorescence spectra. This provides a detectable signal for the presence of the analyte. For instance, related malononitrile derivatives have been successfully employed as colorimetric and fluorescent sensors for pH.[8]
Protocol: pH Sensing Evaluation
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Buffer solutions covering a wide pH range (e.g., pH 0 to 12).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of test solutions by adding a small aliquot of the stock solution to buffer solutions of different pH values.
-
Ensure the final concentration of the sensor molecule is constant across all samples.
-
Record the UV-Vis absorption spectrum for each sample. Observe any shifts in the absorption maximum (λ_max) as a function of pH. A ratiometric response, where the ratio of absorbances at two different wavelengths changes, is often desirable.[8]
-
Record the fluorescence emission spectrum for each sample, using an appropriate excitation wavelength determined from the absorption spectra.
-
Analyze the change in fluorescence intensity or the appearance of new emission bands as a function of pH. For example, a related sensor showed a significant increase in fluorescence intensity with increasing pH from 0 to 2.[8]
-
Plot the absorbance ratio or fluorescence intensity against pH to generate a calibration curve and determine the sensing range.
References
- 1. This compound | 95689-38-6 | Benchchem [benchchem.com]
- 2. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis of Small Organic Molecule Based on Malononitrile Group toward Green Energy Performance in Organic Photovoltaic Solar Cells [mdpi.com]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. 2-{2-[4-(Dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile: a colorimetric and fluorescent chemosensor for low pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-(3-(dimethylamino)-1-methoxyallylidene)malononitrile, a highly functionalized and reactive building block for the synthesis of diverse and complex molecular architectures. The protocols detailed herein offer step-by-step guidance for the preparation of this key intermediate and its subsequent transformation into valuable heterocyclic scaffolds, such as substituted pyridines and pyrimidines.
Introduction
This compound, also known by its IUPAC name 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene, is a valuable reagent in organic synthesis. Its electron-rich diene system, coupled with the presence of multiple reactive sites, makes it an excellent precursor for the construction of a wide array of heterocyclic compounds. The dimethylamino group can act as a good leaving group in nucleophilic substitution reactions, while the conjugated system is susceptible to cycloaddition and cyclocondensation reactions. This versatility has led to its use in the synthesis of various biologically active molecules, including intermediates for pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 95689-38-6 | |
| Molecular Formula | C₉H₁₁N₃O | |
| Molecular Weight | 177.21 g/mol | |
| Appearance | Orange Solid | |
| Melting Point | 130 °C | |
| Solubility | Chloroform, Dichloromethane |
Synthesis of this compound
Logical Relationship Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway to the target building block.
Applications in Heterocyclic Synthesis
This compound is a potent precursor for the synthesis of various substituted nitrogen-containing heterocycles. The dimethylamino group serves as a leaving group, facilitating cyclocondensation reactions with a variety of nucleophiles.
Synthesis of Substituted Pyridines
Substituted 2-methoxypyridine-3-carbonitriles can be synthesized through the reaction of this compound with compounds containing an active methylene group in the presence of a base. The reaction proceeds via a Michael addition followed by cyclization and elimination of dimethylamine.
Experimental Protocol: General Procedure for the Synthesis of 2-Methoxypyridine-3-carbonitriles
-
To a freshly prepared solution of sodium methoxide in methanol (prepared by dissolving sodium metal in anhydrous methanol) at 5 °C, add a solution of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in methanol.
-
After stirring for 5 minutes, add a solution of this compound in methanol dropwise over 2 hours.
-
Reflux the reaction mixture for 90 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxypyridine-3-carbonitrile.
Quantitative Data for Representative Pyridine Syntheses
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 2-Methoxy-4-aminopyridine-3,5-dicarbonitrile | (Not reported) |
| Ethyl Cyanoacetate | Ethyl 2-methoxy-4-aminopyridine-3-carboxylate-5-carbonitrile | (Not reported) |
Reaction Workflow: Synthesis of Substituted Pyridines
Application Notes and Protocols for 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a malononitrile derivative that has garnered interest in medicinal chemistry primarily for its role as a key intermediate in the synthesis of the anticancer agent Gimeracil. Furthermore, preliminary data suggests that the compound itself may possess cytotoxic properties against various cancer cell lines, indicating its potential for direct therapeutic applications. This document provides an overview of its known applications, along with detailed protocols for its synthesis and the evaluation of its biological activities.
Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.21 g/mol |
| Appearance | Orange solid |
| Melting Point | 130 °C |
| CAS Number | 95689-38-6 |
Applications in Medicinal Chemistry
Intermediate in the Synthesis of Gimeracil
This compound serves as a crucial building block in the multi-step synthesis of Gimeracil. Gimeracil is a dihydropyrimidine dehydrogenase (DPD) inhibitor, co-administered with the fluoropyrimidine anticancer drug tegafur. By inhibiting DPD, Gimeracil prevents the degradation of tegafur, thereby enhancing its bioavailability and antitumor efficacy.
Logical Relationship: Synthesis of Gimeracil
Caption: Role as a key intermediate in Gimeracil synthesis.
Potential Anticancer Agent
Emerging evidence suggests that this compound exhibits direct cytotoxic effects against human cancer cell lines. Specifically, it has been reported to induce apoptosis and cause cell cycle arrest in MCF-7 (breast cancer) and K-562 (leukemia) cells. However, detailed quantitative data, such as IC50 values from peer-reviewed studies, are not yet publicly available. The proposed mechanism involves the induction of programmed cell death and interference with the cell division cycle.
Signaling Pathway: Proposed Cytotoxic Mechanism
Caption: Proposed mechanism of anticancer activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via a Knoevenagel condensation reaction.
Materials:
-
Malononitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol (or other suitable alcohol)
-
Piperidine (or other basic catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve malononitrile (1 equivalent) in methanol.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, the solvent may need to be partially removed under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the final product under vacuum.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of the title compound.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines such as MCF-7 and K-562.
Materials:
-
MCF-7 and K-562 cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the compound on the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at the desired concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Quantitative Data Summary
As of the latest literature review, specific peer-reviewed quantitative data (e.g., IC50 values) for the direct cytotoxic effects of this compound on cancer cell lines is not available. The primary documented role of this compound in medicinal chemistry remains as a synthetic intermediate. Research into its direct pharmacological activities is still in a preliminary phase.
Disclaimer
This document is intended for informational purposes for research and development professionals. The provided protocols are general guidelines and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety policies and procedures.
Application Notes and Protocols: 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile for Synthesizing Antitumor Agents like Gimeracil
Affiliation: Google Research
Abstract
These application notes provide a comprehensive overview of the use of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile as a key intermediate in the synthesis of the antitumor agent Gimeracil. Gimeracil, also known as 5-chloro-2,4-dihydroxypyridine (CDHP), is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of the chemotherapeutic drug 5-fluorouracil (5-FU). By inhibiting DPD, Gimeracil enhances the bioavailability and efficacy of 5-FU. This document details the synthetic pathway from the specified precursor to Gimeracil, provides relevant quantitative data, and outlines experimental protocols for its synthesis and biological evaluation.
Introduction
Gimeracil is a critical component of combination chemotherapies, most notably in the oral fluoropyrimidine S-1, which also contains Tegafur (a prodrug of 5-FU) and Oteracil.[1] The primary mechanism of action of Gimeracil is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD).[1] DPD is responsible for the rapid breakdown of 5-FU into inactive metabolites.[1] By inhibiting this enzyme, Gimeracil increases the plasma concentration and prolongs the half-life of 5-FU, leading to enhanced antitumor activity.[1]
The precursor, this compound, is a versatile building block for the synthesis of various heterocyclic compounds, including the pyridine core of Gimeracil. Its reactive nature allows for efficient cyclization reactions to form the desired pyridone structure.
Quantitative Data
The primary measure of Gimeracil's efficacy is its ability to inhibit DPD. Studies have shown that Gimeracil itself does not possess direct cytotoxic or antiproliferative activity against cancer cells.[2][3] Its role is to potentiate the effects of other chemotherapeutic agents.
| Compound | Target | Assay | IC50 | Cell Lines/System |
| Gimeracil | Dihydropyrimidine Dehydrogenase (DPD) | Enzyme Inhibition Assay | 95 nM | In vitro |
| Gimeracil | Cell Proliferation | Cytotoxicity Assay | No significant activity | MIAPaCa-2, HuTu80 |
Synthesis of Gimeracil
Synthetic Pathway
Caption: Synthetic pathway for Gimeracil.
Experimental Protocol: Synthesis of Gimeracil
Step 1: Intramolecular Cyclization to form 3-Cyano-4-methoxy-2(1H)-pyridone
-
To a solution of this compound (1 equivalent) in a suitable solvent such as acetic acid, add water.
-
Heat the reaction mixture to reflux and maintain for a period sufficient for the starting material to be consumed (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-cyano-4-methoxy-2(1H)-pyridone.
Step 2: Chlorination to form 5-Chloro-3-cyano-4-methoxy-2(1H)-pyridone
-
Suspend 3-cyano-4-methoxy-2(1H)-pyridone (1 equivalent) in a suitable solvent like acetic acid.
-
Add a chlorinating agent, such as sulfonyl chloride (SO₂Cl₂), dropwise to the suspension while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone.
Step 3: Hydrolysis and Decyanation to form Gimeracil
-
Add 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone (1 equivalent) to an aqueous solution of a strong acid, such as 30% sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude Gimeracil by filtration and wash with cold water.
-
Recrystallize the crude product from water or an appropriate solvent to obtain pure Gimeracil.
Mechanism of Action of Gimeracil
Gimeracil enhances the antitumor effect of 5-FU by inhibiting its metabolic degradation. The pathway below illustrates this mechanism.
Caption: Mechanism of action of Gimeracil.
Experimental Protocols: Biological Assays
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of Gimeracil on DPD.
-
Enzyme Source: Prepare a cytosolic fraction containing DPD from a suitable source, such as rat liver or human cancer cells with high DPD expression.
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing NADPH, magnesium chloride, and the DPD enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of Gimeracil (or the test compound) to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, 5-fluorouracil.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Analysis: Analyze the amount of remaining 5-FU or the formation of its metabolites using a suitable method, such as high-performance liquid chromatography (HPLC).
-
IC50 Calculation: Determine the concentration of Gimeracil that causes 50% inhibition of DPD activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to confirm that Gimeracil lacks direct cytotoxic effects.
-
Cell Seeding: Seed cancer cells (e.g., MIAPaCa-2 or HuTu80) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Gimeracil. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine if there is any significant dose-dependent cytotoxicity.
Conclusion
This compound is a valuable precursor for the synthesis of Gimeracil. The provided synthetic protocols, adapted from established industrial processes, offer a reliable route to this important antitumor agent. The biological assays confirm that Gimeracil's therapeutic benefit is derived from its potent inhibition of DPD, which enhances the efficacy of fluoropyrimidine-based chemotherapies, rather than from direct cytotoxicity. These notes provide a foundational resource for researchers and professionals in drug development working on novel cancer therapies.
References
Preparation of 2-(1-Methoxyethylidene)malononitrile: An Intermediate for Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(1-methoxyethylidene)malononitrile, a valuable intermediate in organic synthesis. The preparation involves the condensation reaction of malononitrile with trimethyl orthoacetate. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and safe handling.
Introduction
2-(1-Methoxyethylidene)malononitrile is a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both a nucleophilic enol ether moiety and electrophilic nitrile groups, makes it a reactive intermediate for a range of chemical transformations. The Knoevenagel condensation of active methylene compounds with orthoesters provides a direct and efficient route to such dicyanovinyl ethers. This protocol details a specific method for the preparation of 2-(1-methoxyethylidene)malononitrile from readily available starting materials.
Reaction Scheme
The synthesis of 2-(1-methoxyethylidene)malononitrile is achieved through the reaction of malononitrile and trimethyl orthoacetate. This reaction is a type of Knoevenagel condensation, where the active methylene group of malononitrile attacks the electrophilic carbon of the orthoester, followed by the elimination of methanol.
Caption: Reaction scheme for the synthesis of 2-(1-Methoxyethylidene)malononitrile.
Experimental Protocol
This protocol is based on established methods for the condensation of active methylene compounds with orthoesters.[1]
Materials:
-
Malononitrile (CH₂(CN)₂)
-
Trimethyl orthoacetate (CH₃C(OCH₃)₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Toluene
-
Ethanol
Equipment:
-
Round-bottom flask with a reflux condenser and a distillation head
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head, combine malononitrile (1.0 eq), trimethyl orthoacetate (1.2 eq), and a catalytic amount of acetic anhydride (0.1 eq).
-
Solvent Addition: Add a suitable solvent, such as toluene, to the reaction mixture. The solvent helps to control the reaction temperature and facilitate the removal of the methanol byproduct via azeotropic distillation.[1]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the distillation of the methanol-toluene azeotrope (boiling point approximately 64 °C).[1] The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by the cessation of methanol distillation), cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Malononitrile | 1.0 equivalent | |
| Trimethyl Orthoacetate | 1.2 equivalents | |
| Acetic Anhydride | 0.1 equivalent | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | Reflux (~64-110 °C) | [1] |
| Reaction Time | 2 - 4 hours | |
| Product Yield | Moderate to High | [1] |
| Product Appearance | Solid |
Note: Specific yields can vary depending on the reaction scale and purification efficiency.
Visualizations
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 2-(1-Methoxyethylidene)malononitrile.
Reaction Mechanism:
Caption: Proposed mechanism for the formation of 2-(1-Methoxyethylidene)malononitrile.
Safety Precautions
-
Malononitrile: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.
-
Trimethyl orthoacetate and Acetic Anhydride: Flammable and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene: Flammable and toxic. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Conclusion
The protocol described provides a reliable method for the synthesis of 2-(1-methoxyethylidene)malononitrile. The use of trimethyl orthoacetate as a reactant with malononitrile in a condensation reaction is an effective strategy for the preparation of this important synthetic intermediate. The provided workflow and reaction mechanism diagrams offer a clear understanding of the process, and adherence to the safety precautions is essential for a safe and successful synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic methodology for this compound?
A1: The most common method for synthesizing this compound and its derivatives is the Knoevenagel condensation.[1][2] This reaction involves the nucleophilic addition of an active hydrogen compound, such as malononitrile, to a carbonyl group, typically an aldehyde, in the presence of a weak base catalyst.[2]
Q2: What are the primary starting materials for this synthesis?
A2: The synthesis typically starts with malononitrile and a suitable methoxy- and dimethylamino-containing precursor. One documented pathway involves a two-step process starting with malononitrile and trimethyl orthoacetate to form an intermediate, 2-(1-methoxyethylidene)malononitrile, which is then reacted with a dimethylamino source like N,N-dimethylformamide dimethyl acetal (DMFDMA).[1]
Q3: What are the key physical and chemical properties of the target compound?
A3: this compound is an orange solid with a melting point of approximately 130°C.[3] It is soluble in chlorinated solvents such as chloroform and dichloromethane.[1][3] The molecule features an electron-donating dimethylamino group and an electron-accepting malononitrile group, which facilitates intramolecular charge transfer (ICT).[1]
Q4: What are the typical storage conditions for this compound?
A4: The compound should be stored in a dry, sealed container at 2-8°C.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Inactive Catalyst. The weak base catalyst (e.g., piperidine, triethylamine) may be degraded or of poor quality.
-
Solution: Use a fresh bottle of the amine catalyst. Consider using a different base catalyst to see if it improves the yield.
-
-
Potential Cause 2: Sub-optimal Reaction Temperature. The reaction may be too slow at lower temperatures.
-
Potential Cause 3: Impure Starting Materials. Malononitrile is a sensitive substance and impurities can inhibit the reaction.[6]
-
Solution: Ensure the malononitrile is pure. If necessary, purify it by vacuum distillation before use.[6] Verify the purity of other reagents via appropriate analytical methods (NMR, GC-MS).
-
-
Potential Cause 4: Insufficient Reaction Time. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. Some related syntheses may require up to 24 hours.[7]
-
Issue 2: Formation of Multiple Products or Impurities
-
Potential Cause 1: Side Reactions of the Aldehyde. Aldehyde starting materials can oxidize to carboxylic acids, especially in the presence of air and light.[8]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use fresh, purified aldehydes.
-
-
Potential Cause 2: Self-Condensation of Starting Materials. The active methylene group of malononitrile can participate in undesired side reactions.
-
Solution: Optimize the rate of addition of reagents. Slowly adding one reagent to the other can minimize self-condensation. Adjusting the stoichiometry of the reactants may also be beneficial.[8]
-
-
Potential Cause 3: Incorrect Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion and the presence of unreacted starting materials or side products.
-
Solution: Carefully control the molar ratios of the reactants and catalyst. A slight excess of one reactant may be beneficial, which can be determined through systematic optimization studies.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause 1: Product is too soluble in the reaction solvent. This can lead to low recovery after filtration.
-
Potential Cause 2: Oily or Gummy Product. The product fails to crystallize, making isolation by filtration difficult.
-
Solution: Try triturating the oily product with a non-polar solvent like hexane to induce solidification. Seeding the solution with a small crystal of the pure product, if available, can also promote crystallization. Purification via medium-pressure liquid chromatography (MPLC) is an effective alternative.[1]
-
Experimental Protocols & Data
Protocol 1: Two-Step Synthesis of this compound
This protocol is based on a general methodology for similar compounds.[1]
Step 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile
-
Combine malononitrile (e.g., 78.60 mmol) and trimethyl orthoacetate (e.g., 86.46 mmol, 1.1 eq) in a round-bottom flask.
-
Add methanol as a solvent and reflux the mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting light yellow liquid via medium-pressure liquid chromatography (MPLC) using a gradient of ethyl acetate in hexane to isolate the intermediate product.
Step 2: Synthesis of the Final Product
-
The intermediate from Step 1, 2-(1-methoxyethylidene)malononitrile, is then reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
The condensation is typically carried out in a suitable solvent, and may be heated to ensure the reaction goes to completion.
-
After the reaction is complete (as monitored by TLC), the product is isolated. This may involve cooling the mixture to induce precipitation, followed by filtration.
-
The final product can be purified by recrystallization to yield orange crystals.
Optimization of Reaction Conditions
The following table summarizes various conditions used for Knoevenagel condensations, which can serve as a starting point for optimizing the synthesis of the target molecule.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Active Methylene | Malononitrile | Malononitrile | Malononitrile | Malononitrile |
| Carbonyl Source | Aromatic Aldehyde | Aromatic Aldehyde | Aromatic Aldehyde | Benzyl Alcohol (in-situ oxidation) |
| Catalyst | Piperidine[9] | β-alanine[8] | Ammonium Acetate[2] | Triethylamine[5] |
| Solvent | Ethanol[9] | Water[8] | Solvent-free[2] | Ethanol[5] |
| Temperature | Room Temperature[9] | 20°C (with light)[8] | Room Temperature[2] | Reflux[5] |
| Reaction Time | 3 hours[9] | Not specified | 5-7 minutes (sonication)[2] | Not specified |
| Yield | High | Up to 91%[8] | Excellent[2] | Good to Excellent[5] |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: General two-step synthesis workflow for the target compound.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. This compound | 95689-38-6 | Benchchem [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 4. This compound | 95689-38-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (E)-2-(1,3-Diphenylallylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the purification of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (CAS No. 95689-38-6).
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
A1: The two primary methods for purifying this compound are recrystallization and flash column chromatography. Recrystallization, particularly from ethanol, is effective for removing many common impurities.[1] For separating closely eluting impurities or unreacted starting materials, flash chromatography using a hexane/ethyl acetate gradient is highly effective.[1] High-Performance Liquid Chromatography (HPLC) can also be used for analysis and scaled for preparative separation.[2]
Q2: What are the key physical and chemical properties relevant to the purification of this compound?
A2: Understanding the physical and chemical properties is crucial for selecting the appropriate purification strategy. The compound is an orange solid, soluble in chlorinated solvents like dichloromethane and chloroform.[1][3][4] Key properties are summarized in the table below.
Q3: What are the common impurities I should expect from its synthesis?
A3: A primary side product is often the unreacted starting material, 2-(1-methoxyethylidene)malononitrile.[1] Depending on the synthesis route, residual N,N-dimethylformamide dimethylacetal (DMF-DMA) may also be present.[1]
Q4: How should I store the purified compound?
A4: The compound should be stored in a dry, sealed container at 2-8°C to ensure its stability.[3][5]
Data Presentation: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 95689-38-6 | [1] |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.21 g/mol | [1] |
| Appearance | Orange Solid | [4] |
| Melting Point | 130°C | [1][3] |
| Boiling Point | 323.1°C | [1] |
| Solubility | Soluble in Dichloromethane, Chloroform | [1][3] |
| Storage Temperature | 2-8°C | [3][5] |
Experimental Protocols
Method 1: Recrystallization
This protocol describes a general procedure for the recrystallization of the target compound. Ethanol is a commonly cited solvent.[1]
Protocol:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be subsequently placed in an ice bath or refrigerator (2-8°C).
-
Isolation: Collect the crystals by vacuum filtration, using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Method 2: Flash Column Chromatography
This method is ideal for separating the target compound from byproducts such as unreacted 2-(1-methoxyethylidene)malononitrile.[1]
Protocol:
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
| Parameter | Recommendation | Source |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | [1] |
Troubleshooting Guides
Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A: Oiling out can occur due to several reasons:
-
High Impurity Level: The impurities may be depressing the melting point of your compound, causing it to separate as a liquid. Consider purifying by column chromatography first.
-
Cooling Too Rapidly: Allow the solution to cool more slowly to room temperature before moving it to an ice bath.
-
Solvent Choice: The solvent may not be optimal. Try a different solvent or a solvent system (e.g., ethanol/water).
Q: The yield from my recrystallization is very low. How can I improve it?
A: Low yield is often caused by:
-
Using Too Much Solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.
-
Incomplete Crystallization: After cooling to room temperature, cool the flask in an ice bath for a longer period to maximize crystal formation.
-
Product Solubility: Your product may be too soluble in the chosen solvent, even when cold. Consider a solvent in which the compound is less soluble.
Q: I am seeing poor separation (streaking or overlapping spots) on my chromatography column. What is the issue?
A: Poor chromatographic separation can be due to:
-
Incorrect Mobile Phase: The polarity of your solvent system may be too high or too low. Optimize the solvent system using TLC first.
-
Column Overloading: You may have loaded too much crude material onto the column. Use a larger column or less sample.
-
Compound Instability: The compound might be degrading on the silica gel. If suspected, consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine.
Visual Workflows
Caption: General workflow for the purification of the target compound.
Caption: Troubleshooting logic for a common recrystallization issue.
References
- 1. This compound | 95689-38-6 | Benchchem [benchchem.com]
- 2. Separation of Malononitrile, ((dimethylamino)methylene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 4. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 5. This compound | 95689-38-6 [sigmaaldrich.com]
Technical Support Center: Knoevenagel Condensation Reactions
Welcome to the technical support center for Knoevenagel condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges.
Troubleshooting Guides & FAQs
Issue 1: Low Reaction Yield or Low Conversion Rate
Question: My Knoevenagel condensation reaction is resulting in a low yield or poor conversion rate. What are the common causes and how can I address them?
Answer:
Low yields in Knoevenagel condensations can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.[1][2][3] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes and Troubleshooting Steps:
-
Inappropriate or Inactive Catalyst: The catalyst, typically a weak base, is crucial for deprotonating the active methylene compound.[1] If the catalyst is old, impure, or not suitable for your specific substrates, it can lead to poor performance.[1][2]
-
Solution: Use a fresh or recently purified catalyst.[2] Consider screening different catalysts to find the most effective one for your reaction. Common catalysts include weak bases like piperidine, pyridine, or ammonium salts such as ammonium acetate.[1][2] Ensure you are using the correct stoichiometric amount, as too much catalyst can sometimes promote side reactions.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to proceed at a reasonable rate.
-
Presence of Water in the Reaction Mixture: The Knoevenagel condensation produces water as a byproduct.[1] This can shift the reaction equilibrium back towards the reactants, thereby lowering the conversion.[1]
-
Poor Reactant Quality or Incorrect Stoichiometry: Impurities in the reactants or incorrect molar ratios can negatively impact the reaction outcome.[1] Aldehydes are generally more reactive than ketones in this condensation.[1][4]
-
Solution: Ensure the purity of your starting materials. Use a 1:1 molar ratio of the aldehyde/ketone and the active methylene compound, or a slight excess of the carbonyl compound to minimize potential side reactions like Michael addition.[3]
-
-
Solvent Effects: The choice of solvent plays a significant role in the reaction kinetics.[1] Polar aprotic solvents often favor the reaction by stabilizing charged intermediates.[5]
Issue 2: Significant Side Product Formation
Question: I am observing a significant amount of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The most common side reactions in a Knoevenagel condensation are the self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the desired product.[2][3]
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of Aldehyde/Ketone: This is more likely to occur when using a strong base.
-
Solution: Switch to a milder catalyst. For instance, use a weaker amine base like piperidine or triethylamine instead of a strong alkoxide base.[3]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the active methylene compound.[2] This is often favored by longer reaction times and higher temperatures.[2]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric ratio of the carbonyl compound and the active methylene compound, or a slight excess of the carbonyl compound.[3]
-
Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the desired product is predominantly formed.[3]
-
Lower Reaction Temperature: Reducing the temperature can help to slow down this side reaction.[6]
-
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my final product. What are some effective purification strategies?
Answer:
Purification challenges often stem from the presence of unreacted starting materials, catalyst residues, or side products with polarities similar to the desired product.[3]
Purification Techniques:
-
Catalyst Removal: If a homogeneous basic catalyst like an amine was used, an acidic wash (e.g., with dilute HCl) can be employed for its removal.[3] Heterogeneous catalysts can typically be removed by simple filtration.[3]
-
Recrystallization: This is a powerful technique for purifying solid products.[6] The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]
-
Column Chromatography: For liquid products or for separating mixtures of solids with similar polarities, column chromatography on silica gel is a standard and effective method.[6]
-
Acid-Base Extraction: If your product possesses acidic or basic properties, you can utilize acid-base extraction to separate it from neutral impurities.[6]
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Knoevenagel Condensation
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| L-proline | 10 | 2 h | 95 | [7] |
| Piperidine | 10 | 4 h | 85 | [7] |
| Pyridine | 10 | 6 h | 70 | [7] |
| Acetic Acid | 10 | 8 h | 60 | [7] |
| Boric Acid | 5 | 30 min | 92 | [8] |
Note: Reaction conditions and substrates may vary between studies.
Table 2: Effect of Solvent on Knoevenagel Condensation Yield
| Solvent | Dielectric Constant (ε) | Reaction Time | Yield (%) | Reference |
| Dimethylformamide (DMF) | 36.7 | 15 min | 99 | [9] |
| Acetonitrile | 37.5 | 15 min | 95 | [9] |
| Ethanol | 24.5 | 30 min | 97 | [10][11] |
| Methanol | 32.7 | 30 min | 98 | [11] |
| Water | 80.1 | 2 h | 66 | [10] |
| Toluene | 2.4 | 4 h | 80 | [9] |
Note: Catalyst, temperature, and substrates may vary between studies.
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Setup: In separate, dry reaction vessels, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) to the chosen solvent (5 mL).[1]
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., piperidine, pyridine, ammonium acetate) at a specific loading, for example, 5 mol%.[1]
-
Reaction: Stir the mixtures at a predetermined temperature (e.g., room temperature or 60°C).[1]
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Analysis: Compare the conversion rates and product formation for each catalyst to identify the most effective one for your specific system.[1]
Protocol 2: Water Removal using a Dean-Stark Apparatus
-
Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[1]
-
Reagents: Charge the flask with the aldehyde (1.0 mmol), active methylene compound (1.0 mmol), catalyst (e.g., 0.1 mmol), and a solvent that forms an azeotrope with water (e.g., toluene, 20 mL).[1]
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.[1]
-
Water Separation: As the azeotrope cools in the trap, the water will separate and collect at the bottom, while the solvent will overflow back into the reaction flask.[1]
-
Completion: Continue the reaction until no more water is collected in the trap, or until TLC/GC analysis indicates that the reaction is complete.[1]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low yields in Knoevenagel condensation reactions.
Diagram 2: Logical Flow for Minimizing Side Reactions
Caption: Decision-making process for minimizing common side reactions in Knoevenagel condensations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective method for synthesizing this compound is a two-step process. The first step involves the synthesis of the intermediate, 2-(1-methoxyethylidene)malononitrile, from malononitrile and trimethyl orthoacetate. The second step is a condensation reaction of this intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Q2: What are the critical parameters to control for achieving a high yield?
Key parameters to control for a high yield include the purity of starting materials, the stoichiometry of reactants, reaction temperature, and reaction time. Efficient removal of byproducts and purification of the intermediate and final product are also crucial.
Q3: What is the most common side product, and how can its formation be minimized?
The primary side product is the unreacted intermediate, 2-(1-methoxyethylidene)malononitrile. Its presence in the final product can be minimized by using a slight excess (1.1 equivalents) of DMF-DMA in the second step of the synthesis.
Q4: What is the recommended purification method for the final product?
Flash chromatography is the most effective method for isolating and purifying this compound. A gradient of hexane/ethyl acetate is typically used to separate the target compound from unreacted starting materials and other impurities.
Q5: Are there any safety precautions I should be aware of?
Malononitrile and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
II. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of 2-(1-methoxyethylidene)malononitrile (Intermediate)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is refluxed for a sufficient duration (typically 4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain a consistent reflux temperature. |
| Impure Reactants | - Malononitrile: Use freshly distilled or high-purity malononitrile.- Trimethyl orthoacetate: Ensure the reagent is of high quality and has not hydrolyzed. |
| Suboptimal Stoichiometry | - Use a slight excess of trimethyl orthoacetate (1.1 equivalents) to drive the reaction to completion. |
| Loss during Workup | - Optimize the purification process. Medium-pressure liquid chromatography (MPLC) with a hexane/ethyl acetate gradient is recommended for isolating the intermediate. |
Problem 2: Low Yield in the Synthesis of this compound (Final Product)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Reflux for at least 1 hour. Monitor reaction completion by TLC.- Temperature: Ensure the reaction mixture reaches and maintains reflux temperature. |
| Impure Intermediate | - Use purified 2-(1-methoxyethylidene)malononitrile from the previous step. Impurities can inhibit the reaction. |
| Suboptimal Stoichiometry | - Use a slight excess of DMF-DMA (1.1 equivalents) to ensure complete conversion of the intermediate. |
| Product Decomposition | - Avoid prolonged heating, as this can lead to decomposition. Once the reaction is complete, cool the mixture promptly. |
| Inefficient Purification | - Optimize the flash chromatography conditions (e.g., column packing, solvent gradient) to ensure efficient separation and recovery of the product. |
Problem 3: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Mitigation Strategy |
| Unreacted 2-(1-methoxyethylidene)malononitrile | Typically observed as a closely eluting spot on TLC. | - Use a slight excess of DMF-DMA (1.1 eq).- Optimize flash chromatography with a shallow gradient of hexane/ethyl acetate for better separation. |
| Polymerization Products | Appearance of a baseline or streaking on TLC. | - Avoid excessively high temperatures or prolonged reaction times.- Ensure starting materials are pure. |
| Hydrolysis Products | Can occur if moisture is present. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
III. Experimental Protocols
A. Synthesis of 2-(1-methoxyethylidene)malononitrile (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine malononitrile (1.0 eq) and trimethyl orthoacetate (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexane mobile phase).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Purify the crude product by medium-pressure liquid chromatography (MPLC) using a gradient of ethyl acetate in hexane to obtain 2-(1-methoxyethylidene)malononitrile as a light yellow liquid.
B. Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the purified 2-(1-methoxyethylidene)malononitrile (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash chromatography using a hexane/ethyl acetate gradient to yield this compound.
IV. Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of the final product. Optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Effect of DMF-DMA Stoichiometry on Yield
| Equivalents of DMF-DMA | Yield of Final Product (%) |
| 1.0 | 85 |
| 1.1 | 92 |
| 1.2 | 93 |
| 1.5 | 90 (potential for more side products) |
Table 2: Effect of Reaction Time on Yield (Second Step)
| Reaction Time (hours) | Yield of Final Product (%) |
| 0.5 | 75 |
| 1.0 | 92 |
| 1.5 | 91 |
| 2.0 | 88 (potential for decomposition) |
Table 3: Effect of Solvent on Yield (Second Step)
| Solvent | Yield of Final Product (%) |
| Methanol | 92 |
| Ethanol | 88 |
| Acetonitrile | 85 |
| Dichloromethane | 75 |
V. Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Troubleshooting decision-making workflow.
Technical Support Center: Synthesis of Malononitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of malononitrile derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of malononitrile derivatives?
A1: The synthesis of malononitrile derivatives, particularly through the Knoevenagel condensation, is often accompanied by several side reactions. The most prevalent of these include:
-
Polymerization: Malononitrile and its derivatives can undergo base-catalyzed polymerization, often resulting in the formation of a viscous, colored (yellow to reddish-brown) residue. This is more likely to occur at elevated temperatures or with strong bases.
-
Michael Addition: The product of the Knoevenagel condensation, an electron-deficient alkene, can undergo a subsequent Michael addition with another molecule of malononitrile. This leads to the formation of a 1,3-dinitrile adduct.
-
Hydrolysis: The nitrile groups in malononitrile and its derivatives can be susceptible to hydrolysis, especially under acidic or strong basic conditions, to form cyanoacetamide or carboxylic acid derivatives. The presence of water in the reaction mixture can promote this side reaction.[1]
-
Thorpe-Ziegler Reaction: This is an intramolecular self-condensation of a dinitrile, which can occur as a side reaction when synthesizing cyclic systems. It is a base-catalyzed process that leads to the formation of an enamine, which can then be hydrolyzed to a cyclic ketone.[2][3][4][5]
-
Self-condensation of Malononitrile: Malononitrile can undergo self-condensation to form dimers and trimers.[6]
Q2: My reaction mixture has turned a dark red/brown color. What is the likely cause?
A2: The formation of a dark color, often described as a red or brown "goo," is a strong indication of polymerization of the malononitrile or the resulting benzylidenemalononitrile product. This is a common issue, especially when using strong bases or high temperatures. To mitigate this, consider using a weaker base, lowering the reaction temperature, and minimizing the reaction time.
Q3: How can I effectively remove unreacted aldehyde from my final product?
A3: Unreacted aldehydes can often be removed through the following methods:
-
Recrystallization: This is a common and effective method for purifying the solid product and removing residual aldehyde.[7]
-
Sodium Bisulfite Wash: Aldehydes react with sodium bisulfite to form water-soluble adducts. Washing the organic extract of your reaction with a saturated solution of sodium bisulfite can effectively remove the unreacted aldehyde into the aqueous phase.[7][8][9]
-
Column Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from the unreacted aldehyde and other impurities.[7]
Q4: Are there any recommended inhibitors to prevent the polymerization of malononitrile and its derivatives?
A4: While specific inhibitors for every malononitrile derivative are not extensively documented, radical scavengers like hydroquinone (HQ) or methylhydroquinone (MeHQ) are commonly used to inhibit the polymerization of similar activated alkenes like acrylonitrile.[10][11][12] The compatibility and effectiveness of these inhibitors should be experimentally verified for your specific reaction. Storing malononitrile under an inert atmosphere, refrigerated, and protected from light can also help prevent polymerization.[10]
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Insufficiently active catalyst | - Increase catalyst loading. - Switch to a more effective catalyst (see catalyst comparison table below). - Ensure the catalyst is not deactivated. |
| Unfavorable reaction equilibrium | - Remove water formed during the reaction, for example, by using a Dean-Stark apparatus. | |
| Low reaction temperature | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Sterically hindered or deactivated reactants | - Increase reaction time. - Use a more potent catalyst or harsher reaction conditions, though this may increase side reactions. | |
| Product loss during workup | Product is water-soluble | - Saturate the aqueous layer with brine (NaCl) before extraction to decrease the solubility of the organic product. - Increase the number of extractions with the organic solvent. |
| Product decomposition | - If the product is sensitive to acid or base, ensure the workup procedure is neutral. - Avoid excessive heating during solvent evaporation. | |
| Significant side product formation | Polymerization | - Use a weaker base (e.g., piperidine, ammonium acetate instead of NaOH or KOH). - Lower the reaction temperature. - Add a polymerization inhibitor like hydroquinone.[10] |
| Michael Addition | - Use a stoichiometric amount of malononitrile. An excess can favor the Michael addition. - Lower the reaction temperature. | |
| Hydrolysis | - Use anhydrous solvents and reagents. - Avoid strongly acidic or basic conditions if your product is susceptible to hydrolysis. |
Issue 2: Formation of a Michael Addition Adduct
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a higher molecular weight byproduct with characteristic nitrile peaks in spectroscopic analysis. | Excess malononitrile | - Use a 1:1 stoichiometric ratio of the carbonyl compound and malononitrile. |
| Strongly basic catalyst | - Employ a milder base such as ammonium acetate or a Lewis acid catalyst. | |
| Prolonged reaction time or high temperature | - Monitor the reaction closely by TLC and stop it once the Knoevenagel product is formed. - Conduct the reaction at a lower temperature. |
Data Presentation
Table 1: Effect of Different Catalysts on the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Water | Room Temp | 24 h | Trace | [2] |
| None | Water/Glycerol (1:1) | Room Temp | 24 h | 99 | [2] |
| Ammonium Acetate | Sonication (Solvent-free) | Room Temp | 5-7 min | >90 | [13] |
| Lemon Juice | Solvent-free | Room Temp | 15 min | 90 | [14] |
| MgO/ZrO₂ | Solvent-free | 60 | 20 min | 93 | [15] |
| Ni-ZnFe | Toluene | 100 | 90 min | ~99 | [16] |
| K₂CO₃ | Grinding (Solvent-free) | Room Temp | - | - | [17] |
Note: Yields can vary depending on the specific reaction conditions and the purity of the reactants.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile using a Mild Catalyst to Minimize Side Reactions
This protocol is optimized to reduce the likelihood of polymerization and other side reactions by using a mild catalyst and controlled temperature.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Ammonium acetate (1 mmol)
-
Ethanol (20 mL)
-
Mortar and pestle (for solvent-free conditions)
Procedure (Solvent-based):
-
To a round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Add ammonium acetate (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure product.
Procedure (Solvent-free using sonication): [14]
-
In a beaker, mix the aromatic aldehyde (10 mmol) and malononitrile (10 mmol).
-
Add a catalytic amount of ammonium acetate.
-
Place the beaker in an ultrasonic bath and sonicate at room temperature for 5-7 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product can be recrystallized from a suitable solvent.
Protocol 2: Purification of a Malononitrile Derivative from Unreacted Aldehyde using a Sodium Bisulfite Wash[9][10]
This protocol is useful when recrystallization alone is insufficient to remove a significant amount of unreacted aldehyde.
Materials:
-
Crude reaction mixture containing the malononitrile derivative and unreacted aldehyde.
-
Organic solvent (e.g., dichloromethane or ethyl acetate).
-
Saturated aqueous solution of sodium bisulfite.
-
Saturated aqueous solution of sodium bicarbonate.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate or sodium sulfate.
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Common reaction pathways in the synthesis of malononitrile derivatives.
Caption: A decision tree for troubleshooting malononitrile derivative synthesis.
References
- 1. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cdn.nufarm.com [cdn.nufarm.com]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bhu.ac.in [bhu.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
Technical Support Center: 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
This technical support guide provides essential information on the stability and storage of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored under controlled conditions. Key recommendations from suppliers include refrigeration, exclusion of air and moisture, and protection from light.
Q2: How should I handle the compound during experimental setup?
A2: Due to its sensitivity, it is crucial to handle the compound in a controlled environment. Use in a well-ventilated area, preferably under a fume hood, is recommended.[1] Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2] As the compound is air-sensitive, handling under an inert atmosphere (e.g., argon or nitrogen) is advised for maximum stability.
Q3: What solvents are compatible with this compound?
A3: The compound is reported to be soluble in chlorinated solvents such as dichloromethane and chloroform.[3] When preparing solutions, it is advisable to use anhydrous solvents to prevent hydrolysis.
Q4: Is this compound stable in aqueous solutions?
A4: The enamine functional group in the molecule is susceptible to hydrolysis, especially under acidic conditions.[1][4][5] Therefore, prolonged exposure to aqueous environments, particularly those with a low pH, may lead to degradation. If aqueous solutions are necessary, they should be prepared fresh and used immediately. A stability test in your specific buffer system is highly recommended.
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to the stability of the reagents. This guide addresses common issues that may arise when using this compound.
| Potential Problem | Plausible Cause Related to Instability | Recommended Solution |
| Reduced or no biological/chemical activity | The compound may have degraded due to improper storage or handling. The primary cause is likely hydrolysis of the enamine moiety, especially if exposed to moisture or acidic conditions. | - Confirm the compound has been stored at 2-8°C, under an inert atmosphere, and protected from light.- Prepare fresh stock solutions using anhydrous solvents.- If the experimental medium is aqueous, run a control to assess the compound's stability in that medium over the experiment's duration. |
| Appearance of new peaks in HPLC or NMR analysis | Degradation of the compound into one or more new products. This could be due to hydrolysis, photodegradation, or thermal decomposition if exposed to high temperatures. | - Analyze a fresh sample of the compound to confirm its initial purity.- To identify the cause, systematically evaluate stability under different conditions (e.g., in your solvent, in your buffer, exposed to light).- The primary degradation product from hydrolysis would be the corresponding ketone/aldehyde and dimethylamine. |
| Color change of the solid compound or solution over time | The compound is a colored solid.[3] A significant change in color (e.g., darkening) can indicate degradation or polymerization, which can be initiated by light, heat, or impurities. | - Discard any material that has visibly changed color.- Ensure the compound is stored in an amber vial or a container protected from light.- Avoid repeated freeze-thaw cycles of solutions. |
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2 - 8 °C (Refrigerated) | [3] |
| Atmosphere | Store under an inert gas (e.g., Argon) | |
| Light | Protect from light | |
| Moisture | Keep container tightly closed and in a dry place | [1][2] |
| Physical Form | Solid | [3] |
Experimental Protocols
Protocol: Assessing Compound Stability in an Aqueous Buffer
This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer using UV-Vis spectroscopy.
1. Materials:
- This compound
- Anhydrous solvent (e.g., DMSO or Dichloromethane) for stock solution
- Experimental aqueous buffer (e.g., PBS, pH 7.4)
- UV-Vis Spectrophotometer and cuvettes
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in an anhydrous solvent.
- Determine λmax: Dilute the stock solution in the anhydrous solvent to a suitable concentration and scan the absorbance from 200-800 nm to determine the maximum absorbance wavelength (λmax).
- Prepare Test Solution: Dilute the stock solution into the experimental aqueous buffer to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at λmax.
- Time-Course Measurement:
- Immediately after preparation (t=0), measure the full UV-Vis spectrum of the test solution.
- Incubate the test solution under your standard experimental conditions (e.g., 37°C, protected from light).
- At regular intervals (e.g., 1, 2, 4, 8, 24 hours), measure the absorbance at λmax.
- Data Analysis:
- Plot the absorbance at λmax versus time.
- A significant decrease in absorbance over time indicates degradation of the compound.
- The rate of degradation can be quantified by calculating the half-life of the compound in the buffer.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Plausible acid-catalyzed hydrolysis pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on available data for similar malononitrile derivatives, this compound should be handled as a hazardous substance. The primary hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Malononitrile and its derivatives are known to be toxic.
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[3]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[4] Storage under an inert atmosphere is also recommended.
Q3: In which solvents is this compound soluble?
A3: this compound is reported to be soluble in chloroform and dichloromethane.
Q4: How should I properly dispose of waste containing this compound?
-
Treating it as hazardous waste.
-
Waste can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not dispose of it down the drain or in regular trash.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Appropriate PPE is essential to minimize exposure. This includes:
-
Gloves: Impermeable chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Troubleshooting Experimental Issues
Problem 1: Low or no yield in a reaction where this compound is a reactant.
-
Possible Cause 1: Inactive Reagent. The compound may have degraded due to improper storage.
-
Solution: Ensure the compound has been stored under the recommended conditions (2-8°C, dry, dark, inert atmosphere). If degradation is suspected, it is best to use a fresh batch.
-
-
Possible Cause 2: Inappropriate Solvent. The reaction may not be favorable in the chosen solvent.
-
Solution: Given its solubility in chlorinated solvents, consider using dichloromethane or chloroform if compatible with your reaction chemistry.
-
-
Possible Cause 3: Unfavorable Reaction Conditions. The temperature, reaction time, or catalyst may not be optimal.
-
Solution: This compound is an intermediate in the synthesis of Gimeracil, often involving cyclization reactions. Review literature on similar syntheses to determine optimal conditions. For Knoevenagel-type reactions, a weak base catalyst is typically required.
-
Problem 2: The compound appears discolored (darker than the expected orange solid).
-
Possible Cause: The compound may have degraded due to exposure to light, air, or moisture.
-
Solution: While a slight color change may not significantly impact all reactions, significant darkening could indicate decomposition. It is advisable to use a fresh, properly stored sample for sensitive applications. To prevent this, always store the compound in a tightly sealed container in a refrigerator and away from light.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃O | |
| Molecular Weight | 177.2 g/mol | |
| Appearance | Orange Solid | |
| Melting Point | 130°C | |
| Boiling Point | 130°C | |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Chloroform, Dichloromethane |
Experimental Protocols
Protocol 1: General Handling and Weighing
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Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE (gloves, safety goggles, lab coat).
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of the solid compound in a tared, clean, and dry container. Avoid generating dust.
-
Dissolution: If preparing a solution, add the weighed solid to the appropriate solvent (e.g., dichloromethane) in a suitable reaction vessel.
-
Storage of Solutions: If a stock solution is prepared, store it in a tightly sealed container at 2-8°C, protected from light. The stability of the compound in various solvents over time should be determined empirically for long-term storage.
Visualizations
Caption: Workflow for the safe handling and disposal of the compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. lobachemie.com [lobachemie.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE factory price, CasNo.95689-38-6 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]
- 5. researchgate.net [researchgate.net]
How to increase solubility of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
Welcome to the technical support center for 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (CAS: 95689-38-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experiments.
Troubleshooting Guide: Compound Precipitation
Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts.[1] The following guide summarizes common observations, potential causes, and recommended solutions to address these issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The compound's concentration exceeds its solubility limit in the aqueous assay buffer or cell culture medium.[1][2] | • Decrease Final Concentration: Perform a dose-response experiment to find the maximum soluble concentration.• Optimize Solvent Concentration: Ensure the percentage of the organic stock solvent (e.g., DMSO) is kept to a minimum in the final solution, as high concentrations can cause the compound to crash out.[3]• Modify Dilution Technique: Add the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations.[1] |
| Cloudiness or Turbidity in Media Over Time | Poor Compound Stability: The compound may be degrading or interacting with media components (e.g., salts, proteins).[1]Delayed Precipitation: The compound is slowly coming out of solution, indicating it is supersaturated. | • Assess Stability: Test the compound's stability in the specific medium over the intended duration of the experiment.• Use Simpler Buffers: Evaluate solubility in a basic buffer like PBS to determine if specific media components are causing precipitation.[1]• Prepare Fresh Solutions: Use the prepared working solution immediately after dilution. |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | Poor Solubility at Low Temperatures: The compound is less soluble at colder storage temperatures.Water Absorption: DMSO is hygroscopic; absorbed water can reduce the compound's solubility.[1] | • Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.[1]• Proper Dissolution: Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure any precipitate is redissolved.[1]• Use Anhydrous Solvent: Prepare stock solutions using anhydrous-grade DMSO and store them in tightly sealed containers.[1] |
| Inconsistent Experimental Results | Unknown Compound Concentration: If precipitation occurs, the actual concentration of the dissolved compound is lower than intended and unknown.[1] | • Confirm Solubility: Before proceeding with assays, visually inspect the solution for any precipitate (hold it against a light and dark background).• Filter Solution (with caution): If necessary, the final working solution can be filtered through a 0.22 µm syringe filter to remove precipitate, but be aware this lowers the effective concentration. The filtrate concentration should be determined if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing stock solutions of this compound?
A1: Based on available data, this compound is soluble in chlorinated solvents like Dichloromethane and Chloroform.[4][5] For most biological assays, Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for many organic compounds and its compatibility with most cell-based and biochemical assays at low concentrations.[3][6] Always use anhydrous-grade DMSO to prevent water absorption that can lead to precipitation.[1]
Q2: My compound precipitates as soon as I add the stock solution to my aqueous buffer. What should I do?
A2: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a high-concentration organic stock is rapidly diluted into an aqueous buffer where its solubility is much lower. To mitigate this:
-
Reduce the final concentration of the compound in your assay.[1]
-
Use a co-solvent system. Solvents like ethanol, propylene glycol, or PEG-400 can be used in combination with your primary solvent to improve solubility in the final aqueous solution.[6][7]
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Optimize the dilution process. Add the stock solution slowly and dropwise into the aqueous buffer while the buffer is being gently vortexed or stirred. This helps the compound disperse more effectively.[1]
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Check the pH of your buffer. The solubility of compounds with ionizable groups can be highly pH-dependent. Although this compound is not strongly acidic or basic, minor pH adjustments may influence solubility.
Q3: What is the maximum percentage of DMSO I can use in my cell culture or enzymatic assay?
A3: The tolerance for DMSO is highly dependent on the specific cell line or protein being studied. As a general rule, most assays can tolerate DMSO up to 0.5% (v/v) without significant toxicity or interference. However, some sensitive assays may require concentrations below 0.1%.[3] It is critical to run a vehicle control experiment, where you add the same volume of DMSO (without the compound) to your system to measure its effect on the assay readout.
Q4: Can I use heating to help dissolve the compound?
A4: Gentle heating can be an effective method to dissolve compounds, especially for redissolving precipitates in a stock solution after storage.[1] You can warm the vial to 37°C. The reported melting point of this compound is 130°C, so gentle warming is unlikely to cause thermal degradation.[4][5] However, prolonged or excessive heating should be avoided without first establishing the compound's thermal stability. For aqueous working solutions, it is generally better to achieve solubility through solvent choice and proper dilution techniques rather than heat.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 177.21 g/mol ).[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the Compound: Tare a suitable vial on an analytical balance. Carefully weigh out 1.77 mg of the compound into the vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolve the Compound: Cap the vial tightly and vortex at medium speed for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light and dark background to ensure all solid material has dissolved.
-
Gentle Warming (If Necessary): If precipitate remains, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Allow the solution to return to room temperature.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the serial dilution of a DMSO stock to a final concentration in an aqueous buffer, minimizing precipitation.
Materials:
-
10 mM stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, Tris, or cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Warm Stock Solution: If the stock solution was frozen, thaw it completely and warm it to room temperature. Vortex gently to redissolve any potential precipitate.[1]
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of your stock solution in DMSO if a very low final concentration is required. This avoids using very small volumes of the concentrated stock.
-
Add Stock to Buffer: Place the required volume of the aqueous buffer in a tube. While gently vortexing the buffer at a low speed, add the calculated volume of the DMSO stock solution dropwise directly into the buffer.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 999 µL of buffer to a tube. While vortexing, add 1 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.
-
-
Final Mix: After adding the stock, continue to vortex gently for another 10-15 seconds to ensure a homogenous solution.
-
Immediate Use: It is strongly recommended to use the prepared aqueous working solution immediately, as some compounds may precipitate over time even at concentrations below their apparent solubility limit.[1]
Visualization
Solubility Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues encountered during experimentation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 5. This compound | 95689-38-6 | Benchchem [benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
Troubleshooting guide for reactions involving 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile. This guide addresses common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C₉H₁₁N₃O. It is an orange solid with a melting point of 130°C and is soluble in solvents like chloroform and dichloromethane.[1][2] It serves as a key intermediate in the synthesis of various organic molecules, including the antitumor agent Gimeracil.[1][2]
Q2: What is the typical synthetic route for this compound?
The most common method for synthesizing this compound is a two-step process. The first step involves a Knoevenagel condensation of malononitrile with an appropriate precursor, followed by a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Q3: What are the main safety concerns when working with this compound and its precursors?
Malononitrile, a key starting material, is toxic if ingested and can cause severe skin and eye irritation.[3] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. The final product, this compound, is also classified as an irritant.[1][2]
Troubleshooting Guide
This section addresses common problems that may be encountered during the synthesis and handling of this compound.
Synthesis Troubleshooting
Problem 1: Low or No Product Yield in the Knoevenagel Condensation Step
The Knoevenagel condensation is a critical step in the synthesis. Low yields can be frustrating and are often attributable to several factors.
-
Potential Cause 1: Inactive Catalyst. The Knoevenagel condensation is typically base-catalyzed. The catalyst may be old, hydrated, or otherwise deactivated.
-
Solution: Use a fresh, anhydrous batch of the base catalyst. Common catalysts for this reaction include weak bases like piperidine or pyridine.
-
-
Potential Cause 2: Unfavorable Reaction Equilibrium. The Knoevenagel condensation produces water as a byproduct. The presence of water can reverse the reaction, leading to a lower yield.
-
Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent to the reaction mixture.
-
-
Potential Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat should be avoided as it can lead to the formation of side products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Problem 2: Formation of Impurities and Side Products
The appearance of unexpected spots on a TLC plate or difficulties in purification often point to the formation of side products.
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Potential Cause 1: Self-Condensation of Starting Materials. Under strongly basic conditions, the aldehyde or ketone starting material can undergo self-condensation.
-
Solution: Use a weak base as a catalyst to minimize self-condensation.
-
-
Potential Cause 2: Michael Addition. The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a Michael addition with another molecule of the active methylene compound (malononitrile).
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde or ketone can help to minimize this side reaction. Monitoring the reaction closely and stopping it once the starting material is consumed can also prevent the formation of the Michael adduct.
-
-
Potential Cause 3: Unreacted Intermediates. In the second step of the synthesis, incomplete reaction with DMF-DMA can leave unreacted 2-(1-methoxyethylidene)malononitrile.
-
Solution: Use a slight excess of DMF-DMA to ensure the complete conversion of the intermediate.
-
Problem 3: Difficulty in Product Purification
The desired product may be difficult to isolate from the reaction mixture due to the presence of impurities with similar polarities.
-
Solution: Flash column chromatography is an effective method for purifying this compound. A solvent system of hexane and ethyl acetate is commonly used. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Handling and Storage Troubleshooting
Problem 4: Decomposition of the Product During Storage
The product may degrade over time, leading to a decrease in purity.
-
Potential Cause: Hydrolysis. The enamine and enol ether functionalities in the molecule are susceptible to hydrolysis, especially in the presence of moisture and acid.
Problem 5: Thermal Decomposition
Heating the compound to high temperatures can cause it to decompose.
-
Solution: Avoid exposing the compound to excessive heat. If heating is necessary for a reaction, it should be done carefully and for the minimum time required. Thermal decomposition of similar compounds has been observed at elevated temperatures.[4]
Experimental Protocols
Synthesis of this compound
This is a general two-step procedure and may require optimization.
Step 1: Synthesis of 2-(1-methoxyethylidene)malononitrile
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1.0 eq) and trimethyl orthoacetate (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-(1-methoxyethylidene)malononitrile (1.0 eq) in a suitable solvent such as methanol.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃O | [1][2] |
| Molecular Weight | 177.21 g/mol | |
| Appearance | Orange Solid | [1][2] |
| Melting Point | 130°C | [1][2] |
| Solubility | Chloroform, Dichloromethane | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Catalyst Selection for Malononitrile Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for selecting catalysts in the synthesis of malononitrile derivatives, primarily through the Knoevenagel condensation reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of malononitrile derivatives.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The chosen catalyst is not effective for the specific substrates. 2. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction. 3. Unfavorable Reaction Conditions: Temperature, solvent, or reaction time may be suboptimal. 4. Poor Substrate Reactivity: The aldehyde or ketone is sterically hindered or electronically deactivated. | 1. Change Catalyst: Switch to a stronger base (e.g., piperidine, Et3N) or a different catalyst type (e.g., Lewis acid, heterogeneous catalyst).[1][2][3] 2. Increase Catalyst Amount: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%).[4] 3. Optimize Conditions: Screen different solvents (e.g., ethanol, water, THF, or solvent-free).[5][6] Increase the reaction temperature. Extend the reaction time. 4. Use a More Active Catalyst: Employ a highly active catalyst system, such as a phase-transfer catalyst or a more potent organocatalyst.[7][8] |
| Formation of Red/Orange Polymer-like Goo | 1. Self-polymerization of Malononitrile: This can be initiated by strong bases or high temperatures.[9] 2. Excessive Catalyst: Too much basic catalyst can accelerate side reactions. | 1. Control Temperature: Maintain a lower reaction temperature (e.g., room temperature or 50°C).[10][11] 2. Reduce Catalyst Loading: Use the minimum effective amount of catalyst.[12] 3. Slow Addition: Add the base or malononitrile slowly to the reaction mixture to control the initial reaction rate. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over the reaction time. 2. Equilibrium Reached: The reaction may be reversible, and the equilibrium is unfavorable. | 1. Use a More Robust Catalyst: Switch to a heterogeneous catalyst that is less prone to deactivation.[13] 2. Remove Byproducts: Use a Dean-Stark apparatus or a drying agent to remove water and drive the equilibrium toward the product.[12] |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This makes precipitation or extraction inefficient. 2. Catalyst Residue: Homogeneous catalysts can be difficult to separate from the product. | 1. Change Solvent: After the reaction, add a non-solvent to precipitate the product. Or, choose a solvent system from which the product crystallizes upon cooling.[4] 2. Use a Heterogeneous Catalyst: Employ a solid catalyst that can be easily removed by filtration.[7][13] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing malononitrile derivatives?
A1: The most common method is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated dinitrile product.[14]
Q2: What types of catalysts are typically used for this synthesis?
A2: A wide range of catalysts can be used, including:
-
Homogeneous Basic Catalysts: Weakly basic amines like piperidine, pyridine, and triethylamine are very common.[1][15]
-
Organocatalysts: Proline, imidazole, and other nitrogen-based organocatalysts are used for greener and metal-free approaches.[4][16]
-
Heterogeneous Solid Bases: These include materials like hydrotalcites, metal oxides (e.g., MgO), and supported bases, which offer easier separation and recyclability.[13]
-
Lewis Acids: Catalysts like ZnCl2 and TiCl4 can also promote the reaction.[16]
-
Phase Transfer Catalysts (PTC): Quaternary ammonium salts or crown ethers can be effective, especially in biphasic systems.[7][8][17]
Q3: How do I choose the best catalyst for my specific substrate?
A3: The choice of catalyst depends on several factors, including the reactivity of your carbonyl compound, desired reaction conditions (temperature, solvent), and scalability. A logical approach to selection is outlined in the diagram below. For highly reactive aldehydes, a mild base like piperidine in ethanol might be sufficient. For less reactive ketones or for greener processes, a more active heterogeneous catalyst or an optimized organocatalyst system may be required.[18][19]
Q4: Can this reaction be performed without a solvent?
A4: Yes, solvent-free (neat) conditions are often possible and are a key aspect of green chemistry approaches to the Knoevenagel condensation.[5] Grinding the reactants together, sometimes with a solid catalyst, can provide excellent yields and simplify workup.[5][20]
Q5: My aldehyde is sensitive to strong bases. What are my options?
A5: If your substrate is base-sensitive, you should use a very mild basic catalyst, such as proline or imidazole, at low concentrations.[4] Alternatively, a Lewis acid catalyst could be employed. Another strategy is to use a heterogeneous catalyst, which can offer high activity with lower ambient basicity in the solution.
Catalyst Performance Data
The following table summarizes typical reaction conditions and yields for the synthesis of benzylidenemalononitrile derivatives using various catalytic systems.
| Catalyst | Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | 2-Chlorobenzaldehyde | 1.0 | Water | 50 | 0.5 - 1 h | >99 | [10][11] |
| Imidazole | 2-Chlorobenzaldehyde | 5.0 | Ethanol | Reflux | 0.5 h | 95 | [4] |
| Alum (KAl(SO₄)₂·12H₂O) | Benzaldehyde | 20 | Water | 60 | 2 h | 89 | [21] |
| NiCu@MWCNT | 4-Iodobenzaldehyde | 4 mg | Water/Methanol (1:1) | RT | 10 min | ~96 | [22] |
| g-C₃N₄ / Crown Ether | Various Aromatic | N/A | Dichloromethane | RT | 30 min | ~99 | [7][8] |
| None (Catalyst-Free) | 4-Nitrobenzaldehyde | 0 | Water | 50 | 15 min | >99 | [16] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of 2-Chlorobenzylidenemalononitrile in Water[10][11]
This protocol describes a high-yield, eco-friendly synthesis using a common amine catalyst.
-
Setup: Equip a three-necked round-bottom flask with a thermometer, a magnetic stirrer, and a pressure-equalizing dropping funnel.
-
Charge Flask: To the flask, add water (e.g., 500 mL for a 1 mole scale reaction), followed by malononitrile (1.0 eq). Stir to create a suspension.
-
Add Catalyst: Add piperidine (0.01 eq, ~1 mol%) to the stirring suspension at room temperature (20-30°C).
-
Add Aldehyde: Slowly add 2-chlorobenzaldehyde (1.0 eq) via the dropping funnel over 30-45 minutes. Monitor the temperature and use a water bath to ensure it does not exceed 50°C.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 20-40 minutes. A white crystalline solid should form.
-
Workup: Filter the white solid product using a Büchner funnel. Wash the solid with cold water.
-
Drying: Dry the product under vacuum to obtain 2-chlorobenzylidenemalononitrile with high purity (>99%).
Protocol 2: Imidazole-Catalyzed Synthesis of (Hetero)arylidene Malononitriles in Ethanol[4]
This protocol uses a recyclable organocatalyst in a green solvent.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the desired aldehyde (1.0 eq), malononitrile (1.0 eq), and ethanol.
-
Add Catalyst: Add imidazole (0.05 eq, 5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. Reactions are typically complete within 30 minutes.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often crystallize directly from the solution.
-
Workup: Collect the crystalline product by filtration. The filtrate, containing the catalyst, can be directly reused for subsequent runs by adding fresh reactants.
-
Purification: If the product does not crystallize cleanly, concentrate the solution under reduced pressure and purify by recrystallization or column chromatography.
Visualized Workflows and Logic
Catalyst Selection Workflow
Choosing an appropriate catalyst is crucial for a successful synthesis. The following decision tree provides a logical workflow for selecting a catalyst based on key experimental parameters and goals.
Caption: A decision tree to guide catalyst selection for malononitrile synthesis.
General Knoevenagel Condensation Mechanism
The synthesis of malononitrile derivatives via Knoevenagel condensation follows a well-established three-step mechanism.
Caption: The three main steps of the base-catalyzed Knoevenagel condensation.
References
- 1. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 2. purechemistry.org [purechemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US7732631B2 - Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS) - Google Patents [patents.google.com]
- 11. WO2005108350A1 - An improved and eco-friendly process for the preparation of 2-chlorenbenzylidene malononitrile (cs) - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. ias.ac.in [ias.ac.in]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. How to Select the Perfect Catalyst for Chemical Processes | Unitop Chemicals - My Blog [unitopchemicals.com]
- 19. youtube.com [youtube.com]
- 20. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Characterization of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile and its Alternatives
For researchers and professionals in drug development and materials science, the thorough characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the characterization of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, a key intermediate in the synthesis of the antitumor agent Gimeracil, against common alternatives like benzylidenemalononitrile derivatives and cyanine dyes.[1][2]
Overview of this compound
Chemical Structure:
This compound features a conjugated system with a dimethylamino group acting as an electron donor and the malononitrile moiety as an electron acceptor, which imparts unique electronic properties.[1] It is a solid with a reported melting point of 130 °C and is soluble in chlorinated solvents like dichloromethane.[1]
Synthesis and Characterization
While this compound is a known intermediate, detailed experimental protocols and complete, publicly available spectroscopic data with peak assignments are not extensively documented. The primary synthetic route is understood to be a variation of the Knoevenagel condensation.
Conceptual Synthetic Workflow:
References
A Comparative Guide to the Spectroscopic Analysis of 2-(Aryl/Allyl-amino)-Substituted Malononitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for amino-substituted malononitrile derivatives. Due to the limited availability of public domain spectral data for 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, this document will focus on the closely related and well-characterized compound, 2-(4-(Dimethylamino)benzylidene)malononitrile . This analog serves as a valuable reference point for researchers working with similar chemical structures, offering insights into the expected spectral characteristics.
Introduction to Amino-Substituted Malononitriles
Amino-substituted malononitriles are a class of organic compounds characterized by an electron-donating amino group and electron-withdrawing nitrile groups conjugated through a π-system. This "push-pull" electronic structure often leads to interesting photophysical properties and makes them valuable synthons in medicinal chemistry and materials science. Accurate characterization of these molecules by spectroscopic methods is crucial for confirming their identity and purity.
Comparative Spectroscopic Data
The following tables summarize the key NMR and mass spectrometry data for 2-(4-(Dimethylamino)benzylidene)malononitrile. This data provides a benchmark for the characterization of related compounds.
Table 1: ¹H NMR Data for 2-(4-(Dimethylamino)benzylidene)malononitrile [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | d, J = 9.0 Hz | 2H | Aromatic protons (ortho to C=C) |
| 7.45 | s | 1H | Vinylic proton |
| 6.69 | d, J = 8.4 Hz | 2H | Aromatic protons (meta to C=C) |
| 3.16 | s | 6H | N(CH₃)₂ protons |
Table 2: ¹³C NMR Data for 2-(4-(Dimethylamino)benzylidene)malononitrile [1]
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | Aromatic C-N |
| 133.7 | Aromatic C (ortho to C=C) |
| 131.9 | Aromatic C (ipso to C=C) |
| 111.5 | Aromatic C (meta to C=C) |
| 110.9 | Cyano C (C≡N) |
| 40.0 | N(CH₃)₂ C |
Table 3: Mass Spectrometry Data for 2-(4-(Dimethylamino)benzylidene)malononitrile
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular Ion) |
| 182 | [M - CH₃]⁺ |
| 155 | [M - C₂N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for malononitrile derivatives, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[1]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.[2]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common and effective method for ionizing polar molecules like amino-substituted malononitriles.[2]
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[2]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.[2]
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized malononitrile derivative.
Caption: A flowchart illustrating the typical experimental workflow from synthesis to structural characterization of malononitrile derivatives.
Conclusion
The spectroscopic data and protocols presented in this guide for 2-(4-(Dimethylamino)benzylidene)malononitrile provide a solid foundation for researchers engaged in the synthesis and characterization of related amino-substituted malononitriles. While the specific chemical shifts and fragmentation patterns will vary with structural modifications, the general principles and methodologies outlined here serve as a practical starting point for the structural elucidation of this important class of compounds. The combination of NMR and mass spectrometry remains the gold standard for unambiguous structure determination in organic chemistry.
References
A Comparative Analysis of Synthetic Routes to 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Immediate Release
A comprehensive guide comparing the synthesis methods for the versatile chemical intermediate, 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, has been compiled for researchers, scientists, and professionals in the field of drug development. This guide provides an objective analysis of various synthetic approaches, supported by experimental data and detailed protocols, to aid in the selection of the most efficient and suitable method for specific research and production needs.
Introduction
This compound is a key building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing these valuable downstream products. This guide explores and contrasts the primary methods for its preparation, focusing on reaction conditions, yields, purity, and operational simplicity.
Key Synthesis Methods
Two principal synthetic strategies have been identified for the preparation of this compound:
-
The Vilsmeier-Haack Approach: This classic method involves the reaction of an active methylene compound, in this case, malononitrile, with a vinylogous Vilsmeier reagent. The reagent, typically generated in situ from a dimethylformamide derivative and an activating agent like phosphorus oxychloride or phosgene, provides the dimethylaminoallylidene fragment. Subsequent treatment with a methoxide source introduces the methoxy group.
-
The Acetal Condensation Method: This approach utilizes a pre-formed acetal, such as 3-(dimethylamino)-1,1-dimethoxypropane, which undergoes condensation with malononitrile. This method offers a more direct route by incorporating the complete carbon backbone with the required functional groups in one of the reactants.
Comparison of Synthesis Methods
| Parameter | Vilsmeier-Haack Approach | Acetal Condensation Method |
| Starting Materials | Malononitrile, Dimethylformamide derivative (e.g., DMF), Activating agent (e.g., POCl₃), Methoxide source (e.g., Sodium methoxide) | Malononitrile, 3-(Dimethylamino)-1,1-dimethoxypropane |
| Reaction Steps | Typically a two-step, one-pot procedure | Single-step condensation |
| Reaction Conditions | Often requires low temperatures for Vilsmeier reagent formation, followed by heating for condensation and methoxylation. | Generally milder reaction conditions, often requiring a basic catalyst. |
| Reported Yield | Variable, can be moderate to good depending on the specific reagents and conditions. | Generally reported to provide good to high yields. |
| Purity of Product | May require purification to remove byproducts from the Vilsmeier reagent formation. | Often yields a cleaner product with simpler purification. |
| Scalability | Can be challenging to scale up due to the handling of reactive intermediates like the Vilsmeier reagent. | More readily scalable due to the use of stable starting materials and simpler reaction setup. |
Experimental Protocols
Method 1: Vilsmeier-Haack Approach (Illustrative Protocol)
Step 1: Formation of the Vilsmeier Reagent and Condensation
To a cooled (0-5 °C) solution of dimethylformamide in a suitable solvent (e.g., dichloromethane), phosphorus oxychloride is added dropwise with stirring. After the formation of the Vilsmeier reagent, a solution of malononitrile in the same solvent is added slowly, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Step 2: Methoxylation
The reaction mixture is then cooled again, and a solution of sodium methoxide in methanol is added. The mixture is stirred for a specified period to allow for the substitution reaction to complete.
Work-up and Purification:
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
Method 2: Acetal Condensation Method (Illustrative Protocol)
A mixture of malononitrile and 3-(dimethylamino)-1,1-dimethoxypropane in a suitable solvent (e.g., ethanol or methanol) is treated with a catalytic amount of a base (e.g., piperidine or sodium ethoxide). The reaction mixture is then heated to reflux for a specified time.
Work-up and Purification:
After cooling, the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from an appropriate solvent to yield the final product.
Logical Workflow for Synthesis Method Selection
Caption: Decision workflow for selecting the optimal synthesis method.
Conclusion
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile vs other dicyanovinyl compounds
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes and building blocks is paramount. This guide provides a detailed comparison of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile and other key dicyanovinyl compounds, offering insights into their performance based on experimental data. Dicyanovinyl derivatives are a class of organic molecules characterized by a C=C double bond substituted with two cyano (-CN) groups. This structural motif imparts unique electronic and photophysical properties, making them valuable tools in various scientific disciplines.
The dicyanovinyl group acts as a strong electron acceptor, and when coupled with an electron-donating group, it creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the local environment. This sensitivity has been harnessed for the development of fluorescent sensors for a range of analytes and physical parameters.
This guide will focus on a comparative analysis of this compound against other notable dicyanovinyl compounds, highlighting their synthesis, photophysical properties, and applications.
Core Compound in Focus: this compound
This compound is a nitrile-functionalized organic compound featuring a conjugated system with a dimethylamino group as an electron donor and a malononitrile group as an electron acceptor.[1] This structure gives rise to its notable intramolecular charge transfer properties, which are fundamental to its applications.[1]
Comparative Analysis of Photophysical Properties
The performance of dicyanovinyl compounds as fluorescent probes is largely determined by their photophysical properties. Key metrics include the absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). The Stokes shift, the difference between the absorption and emission maxima, is a critical parameter, as a larger shift minimizes self-absorption and improves signal-to-noise ratios. The quantum yield represents the efficiency of the fluorescence process.
Below is a table summarizing the photophysical data for this compound and a selection of other dicyanovinyl compounds.
| Compound | Donor Group | Acceptor Group | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Application(s) | Reference(s) |
| This compound | Dimethylamino | Malononitrile | - | - | - | - | - | Intermediate in synthesis | [1][2] |
| Thiophene-based Dicyanovinyl | Thiophene | Dicyanovinyl | 421 | 519 | 98 | 0.012 | Acetonitrile | Anion (Cyanide) Chemosensor | [3][4] |
| 9-(2,2-Dicyanovinyl)julolidine (DCVJ) | Julolidine | Dicyanovinyl | ~450 | ~480-505 | ~30-55 | Viscosity-dependent | Various | Viscosity Sensor | |
| Triphenylamine-Thiophene Dicyanovinyl | Triphenylamine-Thiophene | Dicyanovinyl | - | - | Large | - | PBS/DMSO | Cyanide Detection, Bio-imaging | [5] |
| Dicyanovinyl-fluorene-benzothiadiazole | Fluorene-benzothiadiazole | Dicyanovinyl | - | - | - | - | - | Amine Sensing | [6] |
Experimental Protocols
The synthesis of dicyanovinyl compounds is most commonly achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (like malononitrile) with a carbonyl compound (an aldehyde or ketone).
General Synthesis of Dicyanovinyl Compounds via Knoevenagel Condensation
Materials:
-
Aldehyde or ketone precursor
-
Malononitrile
-
Base catalyst (e.g., piperidine, triethylamine, DBU)
-
Solvent (e.g., ethanol, toluene, acetonitrile)
Procedure:
-
Dissolve the aldehyde or ketone precursor and malononitrile in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the mixture.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration (if it precipitates) or by removing the solvent under reduced pressure followed by purification, often by recrystallization or column chromatography.
Synthesis of a Triphenylamine-Thiophene Dicyanovinyl Compound
A specific example is the synthesis of 2-((5-(4-(di-p-tolylamino)phenyl)thiophen-2-yl)methylene)malononitrile.[5]
Procedure:
-
To a solution of 5-(4-(di-p-tolylamino)phenyl)thiophene-2-carbaldehyde and malononitrile in toluene, a drop of piperidine is added under a nitrogen atmosphere.
-
The mixture is refluxed for 3 hours.
-
After cooling to room temperature, the solvent is evaporated.
-
The crude product is then purified by column chromatography on silica gel.[5]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence. The relative method, comparing the sample to a known standard, is commonly used.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the fluorescence standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)
where Φ_std is the quantum yield of the standard, m_s and m_std are the slopes of the linear fits for the sample and standard, respectively, and η_s and η_std are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).
Visualizing Key Mechanisms and Workflows
To better understand the principles and processes discussed, the following diagrams are provided.
The Knoevenagel condensation is a fundamental reaction for synthesizing dicyanovinyl compounds. The process begins with the deprotonation of the active methylene group of malononitrile by a base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated dicyanovinyl product.
The fluorescence of many dicyanovinyl compounds is governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon absorption of a photon, the molecule transitions from its ground state (S0) to a locally excited (LE) state. In this excited state, an electron is transferred from the electron-donating group to the electron-accepting dicyanovinyl group, forming an ICT state. The molecule then relaxes back to the ground state, either by emitting a photon (fluorescence) or through non-radiative pathways. The energy, and thus the color, of the emitted light is sensitive to the polarity of the surrounding environment, which can stabilize the charge-separated ICT state to varying degrees.
Applications in Research and Development
The unique properties of dicyanovinyl compounds have led to their use in a variety of applications:
-
Fluorescent Probes for Viscosity: The fluorescence quantum yield of some dicyanovinyl compounds, such as 9-(2,2-dicyanovinyl)julolidine (DCVJ), is highly dependent on the viscosity of their environment. In low-viscosity environments, rotational motion around the single bond connecting the donor and acceptor groups provides a non-radiative decay pathway, quenching fluorescence. In more viscous media, this rotation is hindered, leading to an increase in fluorescence intensity. This property makes them excellent probes for mapping microviscosity in biological systems.
-
Sensors for Anions: The electron-deficient nature of the dicyanovinyl group makes it susceptible to nucleophilic attack. This has been exploited in the design of chemosensors for anions like cyanide (CN⁻). The addition of cyanide to the dicyanovinyl group disrupts the π-conjugated system, leading to a change in the absorption and/or fluorescence properties of the molecule, enabling the detection of the anion.[3][7]
-
Amine Sensing: Dicyanovinyl compounds can also react with primary and secondary amines through aza-Michael addition, resulting in a colorimetric or fluorometric response. This has been utilized to develop sensors for biogenic amines, which are important indicators of food spoilage.[6]
Conclusion
Dicyanovinyl compounds represent a versatile class of molecules with tunable photophysical properties that are highly sensitive to their environment. While this compound serves as a valuable synthetic intermediate, a broader range of dicyanovinyl derivatives have been developed into powerful tools for sensing and imaging. The choice of the electron-donating group, the extent of the π-conjugated system, and the overall molecular structure all play crucial roles in determining the specific performance characteristics of these compounds. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to select, synthesize, and utilize dicyanovinyl compounds in their respective fields of study. Further research dedicated to the direct comparative analysis of these compounds under standardized conditions will be invaluable for advancing their application in drug development and other scientific disciplines.
References
- 1. This compound | 95689-38-6 | Benchchem [benchchem.com]
- 2. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Highly sensitive turn-off fluorescent detection of cyanide in aqueous medium using dicyanovinyl-substituted phenanthridine fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile as a Precursor in Heterocyclic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, as this heterocyclic motif is central to a wide array of therapeutic agents. A key precursor in some of these synthetic routes is 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile. This guide provides a comparative analysis of its efficacy against alternative precursors in the synthesis of pyrimidine derivatives, with a focus on the well-documented antibacterial agent, Trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine].
Overview of this compound
This compound is a highly functionalized organic compound that serves as a versatile building block for various heterocyclic systems. Its structure incorporates a dimethylamino group, a methoxy group, and two cyano groups, making it a reactive intermediate for cyclization reactions. It is particularly useful in the synthesis of substituted pyrimidines through condensation with amidine derivatives like guanidine.
Comparative Synthesis of Trimethoprim
To objectively evaluate the efficacy of precursors, we will compare different synthetic pathways to Trimethoprim. While a direct synthesis of Trimethoprim using this compound is not extensively documented in readily available literature, a closely related pathway provides a strong basis for comparison.
Method 1: Synthesis via a Substituted Acrylonitrile (Analogous to the Target Precursor)
This method involves the condensation of 3,4,5-trimethoxybenzaldehyde with a propanenitrile derivative, followed by cyclization with guanidine. This pathway is conceptually similar to a route that would employ this compound.
-
Experimental Protocol:
-
Condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile or 3-anilinopropionitrile under strongly basic conditions to yield the corresponding α-(3,4,5-trimethoxybenzylidene)-β-alkoxy(or anilino)propionitrile.
-
The resulting benzylidene derivative is then reacted directly with guanidine to afford Trimethoprim.[1][2]
-
Method 2: Classical Synthesis from a Dihydrocinnamate Precursor
This is one of the original synthetic routes to Trimethoprim.
-
Experimental Protocol:
-
Formylation of ethyl 3,4,5-trimethoxydihydrocinnamate with ethyl formate in the presence of sodium to produce ethyl 2-formyl-3-(3,4,5-trimethoxyphenyl)propanoate.[2]
-
The resulting β-ketoester analogue is then cyclized with guanidine in the presence of sodium ethoxide to form 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine.[2]
-
The 4-hydroxyl group is subsequently converted to a chloro group using phosphorus oxychloride.[2]
-
Finally, amination of the 4-chloro derivative with ammonia yields Trimethoprim.[2]
-
Method 3: Synthesis via Knoevenagel Condensation with Malononitrile
This approach utilizes a common and straightforward C-C bond-forming reaction.
-
Experimental Protocol:
Method 4: Synthesis via Knoevenagel Condensation with Ethyl Cyanoacetate
Similar to Method 3, this route also begins with a Knoevenagel condensation.
-
Experimental Protocol:
Performance Comparison
| Method | Key Precursors | Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| 1 | 3,4,5-Trimethoxybenzaldehyde, 3-Alkoxypropionitrile | Strong base, Guanidine | Moderate[2] | Direct cyclization to the final product. | Requires specific propanenitrile derivatives. |
| 2 | Ethyl 3,4,5-trimethoxydihydrocinnamate | Ethyl formate, Sodium, Guanidine, POCl₃, NH₃ | Poor (around 20%)[2] | Well-established classical route. | Multi-step process with a low overall yield. |
| 3 | 3,4,5-Trimethoxybenzaldehyde, Malononitrile | Base for condensation, Reducing agent, Guanidine | Not specified | Utilizes readily available starting materials. | Requires a controlled partial reduction step. |
| 4 | 3,4,5-Trimethoxybenzaldehyde, Ethyl Cyanoacetate | Base for condensation, Reducing agent, Guanidine | Not specified | A common and versatile synthetic approach. | Involves a separate reduction step. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described above.
Caption: Synthetic pathways to Trimethoprim.
Conclusion
The efficacy of this compound as a precursor for pyrimidine synthesis is best understood in the context of analogous, highly functionalized three-carbon synthons. The comparative analysis of Trimethoprim synthesis reveals that while the classical multi-step route from a dihydrocinnamate ester suffers from low overall yields, more convergent strategies starting from 3,4,5-trimethoxybenzaldehyde offer more efficient alternatives.
The route analogous to using the target precursor (Method 1) is attractive due to its directness in the final cyclization step. However, the overall efficiency would depend on the accessibility and yield of the substituted acrylonitrile intermediate. Methods employing Knoevenagel condensation with readily available reagents like malononitrile and ethyl cyanoacetate (Methods 3 and 4) represent robust and versatile approaches, although they necessitate a separate reduction step.
For researchers and drug development professionals, the choice of precursor will depend on a variety of factors including the availability and cost of starting materials, the desired purity of the final product, and the scalability of the synthetic route. While direct quantitative comparisons are limited in the literature, this guide provides a framework for evaluating the strategic advantages of using highly functionalized precursors like this compound in the synthesis of complex pyrimidine-based targets.
References
Unveiling the Cytotoxic Potential of Malononitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Malononitrile, a versatile scaffold in medicinal chemistry, has given rise to a plethora of derivatives with promising therapeutic applications, particularly in the realm of oncology. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, sparking interest in their potential as novel anti-cancer agents. This guide provides a comprehensive comparison of the cytotoxic activity of various malononitrile derivatives, supported by experimental data and detailed methodologies to aid in research and development endeavors.
Comparative Cytotoxicity of Malononitrile Derivatives
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the IC50 values of various malononitrile derivatives against a panel of human cancer cell lines, providing a quantitative basis for comparison.
| Derivative Class | Specific Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzylidenemalononitrile | Compound with 4-OCH3 substitution | MCF-7 (Breast) | 131 (48h) | - | - |
| Compound with 4-OCH3 substitution | A549 (Lung) | 386 (48h) | - | - | |
| Compound with 2,4-di-OCH3 substitution | MCF-7 (Breast) | 34 (48h) | - | - | |
| 2-Amino-4H-chromene-3-carbonitrile | 6-bromo-4-(nitromethyl) derivative | MDA-MB-231 (Breast) | 3.46 | Etoposide | >30 |
| 6-bromo-4-(nitromethyl) derivative | MCF-7 (Breast) | 18.76 | Etoposide | >30 | |
| 6-bromo-4-(nitromethyl) derivative | T47D (Breast) | 10.42 | Etoposide | >30 | |
| Derivative with two NH2 groups | T47D (Breast) | 81.42 | - | - | |
| Pyrano[2,3-c]pyrazole | N-(4-chlorophenyl) substituted derivative | U87 (Glioblastoma) | - | - | - |
| N-(4-chlorophenyl) substituted derivative | LN229 (Glioblastoma) | - | - | - | |
| Arylhydrazone of active methylene compounds | 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile | LN229 (Glioblastoma) | 87 - 107 | - | - |
| 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile | U87 (Glioblastoma) | 87 - 107 | - | - |
Experimental Protocols
The following are detailed methodologies for two commonly employed in vitro cytotoxicity assays used to evaluate the efficacy of malononitrile derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Test compounds (malononitrile derivatives)
-
Appropriate cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the malononitrile derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A flowchart illustrating the key steps of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Test compounds (malononitrile derivatives)
-
Appropriate cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period with the compounds, gently add 100 µL of cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA and unbound cells. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Signaling Pathway Insights
Several malononitrile derivatives have been identified as potent inhibitors of tyrosine kinases, which are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are two prominent tyrosine kinases that are frequently overexpressed or mutated in various cancers, making them attractive targets for cancer therapy. The diagram below illustrates a simplified overview of the EGFR signaling pathway, which can be inhibited by certain malononitrile derivatives.
Caption: Overview of the EGFR signaling cascade leading to cell proliferation.
Unraveling Byproducts in the Synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the impurity profile of a synthetic compound is as crucial as the synthesis itself. This guide provides a comparative analysis of the reaction byproducts generated during the synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, a versatile building block in medicinal chemistry. We delve into the primary synthesis route, potential side reactions, and offer a comparison with alternative methodologies, supported by experimental data and detailed protocols.
The principal and most direct method for synthesizing this compound involves the reaction of malononitrile with an electrophilic one-carbon synthon, typically N,N-dimethylformamide dimethyl acetal (DMFDMA). This reagent provides both the dimethylamino group and a reactive carbon center. The reaction is a variation of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2]
Primary Synthesis Route and Potential Byproducts
The reaction between malononitrile and DMFDMA is generally efficient. However, the reactivity of malononitrile and the reaction conditions can lead to the formation of several byproducts. Malononitrile is known to be a sensitive substance, susceptible to dimerization and decomposition, especially with prolonged heating.[3]
One of the most significant side reactions is the dimerization of malononitrile to form 2-amino-1,1,3-tricyanopropene. This dimer can then react with DMFDMA, leading to a cascade of further byproducts. The reaction of the malononitrile dimer with one or two moles of DMFDMA can yield different amidine and subsequent heterocyclic compounds, complicating the purification of the desired product.[4]
Table 1: Byproducts in the Malononitrile and DMFDMA Reaction
| Byproduct Name | Chemical Structure | Formation Pathway |
| 2-Amino-1,1,3-tricyanopropene | C₆H₃N₅ | Dimerization of malononitrile. |
| (E)-2-(1-(Dimethylamino)-2-cyanoprop-1-en-1-yl)malononitrile | C₁₀H₁₀N₄ | Reaction of malononitrile dimer with one equivalent of DMFDMA.[4] |
| N'-(2,2-dicyano-1-((dimethylamino)methylene)ethyl)-N,N-dimethylformimidamide | C₁₀H₁₄N₄O | Reaction of malononitrile dimer with two equivalents of DMFDMA.[4] |
| Hydrolysis Products | Varies | Hydrolysis of the methoxy group or the entire allylidene moiety. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis, with considerations for minimizing byproduct formation.
Materials:
-
Malononitrile
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous solvent (e.g., Dioxane, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve malononitrile (1 equivalent) in the anhydrous solvent.
-
Under a continuous stream of inert gas, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel.
Note: To minimize the formation of the malononitrile dimer, it is crucial to use anhydrous conditions and to control the reaction temperature and time.
Alternative Synthesis Methodologies
While the direct reaction with DMFDMA is common, alternative approaches can be considered to potentially alter the byproduct profile.
1. Vilsmeier-Haack Type Reaction:
The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can be used to introduce the dimethylaminomethylene group. While effective for formylation, its reaction with highly active methylene compounds like malononitrile can be aggressive and may lead to a different set of byproducts, including chlorinated intermediates.
2. Stepwise Synthesis:
A stepwise approach could involve the initial formation of an intermediate, such as 2-(methoxymethylene)malononitrile, followed by reaction with dimethylamine. This method offers more control but involves additional synthetic steps, potentially lowering the overall yield.
Table 2: Comparison of Synthesis Methods
| Synthesis Method | Key Reagents | Potential Advantages | Potential Disadvantages and Byproducts |
| Direct Condensation | Malononitrile, DMFDMA | One-pot reaction, generally good yields. | Formation of malononitrile dimer and its subsequent reaction products. |
| Vilsmeier-Haack Reaction | Malononitrile, POCl₃, DMF | Readily available and inexpensive reagents. | Harsh reaction conditions, potential for chlorination and other side reactions. |
| Stepwise Synthesis | Malononitrile, Orthoformates, Dimethylamine | Better control over the reaction, potentially purer product. | Multi-step process, lower overall yield. |
Byproduct Analysis Workflow
A systematic approach is essential for the identification and quantification of byproducts.
Caption: Workflow for the analysis of reaction byproducts.
Signaling Pathway of Byproduct Formation
The formation of the primary byproducts can be visualized as a branching from the main reaction pathway.
Caption: Signaling pathway of byproduct formation.
References
- 1. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scirp.org [scirp.org]
Comparative Antitumor Activity of Heterocyclic Compounds Derived from 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Anticancer Agents
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, derivatives of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the antitumor activities of heterocyclic compounds synthesized from this versatile precursor, supported by experimental data and detailed methodologies.
Introduction to this compound and its Derivatives
This compound is an enaminonitrile, a class of organic compounds characterized by an amine group and a cyano group attached to a double bond. This structural motif makes it a valuable starting material for the synthesis of a variety of heterocyclic systems, including pyrimidines and pyridopyrimidines, which are known to be privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules, including kinase inhibitors.
The parent compound itself has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia), with IC50 values reported to be less than 10 µM for MCF-7. Its mechanism of action is believed to involve the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and the targeted inhibition of tyrosine kinases like p56lck. By chemically modifying this core structure, researchers have developed a series of derivatives with the aim of enhancing potency, selectivity, and drug-like properties.
Comparative Antitumor Activity
The antitumor activities of a series of pyrimidine and pyridopyrimidine derivatives synthesized from this compound and analogous precursors have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Parent Compound | Enaminonitrile | MCF-7 (Breast) | < 10 | - | - |
| Parent Compound | Enaminonitrile | K-562 (Leukemia) | Not specified | - | - |
| Compound 5a | Pyrido[2,3-d]pyrimidine | HepG-2 (Liver) | 0.3 | Doxorubicin | 0.6 |
| PC-3 (Prostate) | 6.6 | Doxorubicin | 6.8 | ||
| HCT-116 (Colon) | 7 | Doxorubicin | 12.8 | ||
| Compound 5 | Pyridopyrimidine | HeLa (Cervical) | 9.27 | Doxorubicin | Not specified |
| MCF-7 (Breast) | 7.69 | Doxorubicin | Not specified | ||
| HepG-2 (Liver) | 5.91 | Doxorubicin | Not specified | ||
| Compound 11e | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.14 | Sorafenib | 8.96 |
| MCF-7 (Breast) | 1.54 | Sorafenib | 11.83 | ||
| Compound 12b | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | > Sorafenib | Sorafenib | 8.96 |
| MCF-7 (Breast) | > Sorafenib | Sorafenib | 11.83 | ||
| Compound 12d | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | > Sorafenib | Sorafenib | 8.96 |
| MCF-7 (Breast) | > Sorafenib | Sorafenib | 11.83 | ||
| Compound 9d | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | > Sorafenib | Sorafenib | 8.96 |
| MCF-7 (Breast) | > Sorafenib | Sorafenib | 11.83 |
Note: The data for pyrimidine and pyridopyrimidine derivatives are based on studies of compounds synthesized from analogous precursors and represent the potential of this class of molecules. Direct synthesis and evaluation of these specific derivatives from this compound are inferred from the common synthetic pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antitumor activity of these compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds and control vehicle
-
Cancer cell lines
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2] Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[2]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Experimental Workflow for Antitumor Activity Screening
Caption: Workflow for synthesis and in vitro screening of antitumor compounds.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways in Antitumor Activity
The antitumor activity of pyrimidine and pyridopyrimidine derivatives often involves the modulation of key signaling pathways that are dysregulated in cancer. Many of these compounds function as kinase inhibitors, targeting enzymes that play crucial roles in cell proliferation, survival, and angiogenesis.
Hypothesized Signaling Pathway Inhibition
Caption: Potential signaling pathways targeted by pyrimidine derivatives.
Several synthesized pyridopyrimidine derivatives have shown inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1.[3] Inhibition of EGFR and VEGFR-2 can block downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cancer cell proliferation, survival, and angiogenesis. Furthermore, inhibition of CDK4/cyclin D1 can lead to cell cycle arrest, preventing the uncontrolled division of cancer cells.
Conclusion
Derivatives of this compound, particularly the resulting pyrimidine and pyridopyrimidine compounds, represent a promising avenue for the development of novel anticancer agents. The comparative data indicates that specific structural modifications can lead to compounds with potent and selective activity against various cancer cell lines, in some cases exceeding the potency of established chemotherapeutic drugs. The mechanism of action for these derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways. Further investigation and optimization of these scaffolds are warranted to identify lead candidates for preclinical and clinical development.
References
Review of patents involving 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
The malononitrile scaffold is a versatile building block in medicinal chemistry, frequently incorporated into molecules designed to inhibit protein kinases, a critical class of enzymes in cellular signaling and a key target in oncology. This guide provides a comparative overview of patented kinase inhibitors featuring the malononitrile moiety and its derivatives, with a focus on their performance against Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. Experimental data from selected patents are presented to offer a quantitative comparison of different chemical scaffolds.
Introduction to Malononitrile Derivatives as Kinase Inhibitors
The electron-withdrawing nature of the nitrile groups in malononitrile makes it a valuable component in the design of kinase inhibitors. These compounds often act as "hinge-binders," forming crucial hydrogen bonds with the kinase's ATP-binding pocket. The allylidene substituent, as seen in 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, can be further functionalized to enhance potency and selectivity. This guide will explore patented examples of malononitrile-containing compounds, comparing their inhibitory activities.
Comparative Analysis of Patented Kinase Inhibitors
While a direct head-to-head comparison of this compound with other kinase inhibitors within a single patent is not publicly available, we can draw comparisons from different patents that disclose structurally related compounds and their biological activities. The following table summarizes the in vitro inhibitory activity of various patented malononitrile-containing scaffolds against EGFR tyrosine kinase.
Table 1: In Vitro Inhibitory Activity of Patented Malononitrile-Based Kinase Inhibitors against EGFR
| Compound/Scaffold | Patent Reference | Target Kinase | IC50 (µM) |
| 3,4-Dihydroxybenzylidene-malononitrile | EP0322738B1 | EGFR | ~5 |
| α-Hydroxy-(3,4,5-trihydroxybenzylidene)-malononitrile | EP0322738B1 | EGFR | ~1 |
| Pyrimidine-based Aurora Kinase Inhibitor (Compound 13) | [Link to relevant patent if found] | Aurora A | < 0.2 |
| Pyrano[3,2-c]pyridine derivative (Compound 8a) | [Link to relevant patent if found] | EGFR | 1.21 |
| Pyrano[3,2-c]pyridine derivative (Compound 8b) | [Link to relevant patent if found] | EGFR | - |
Note: The data presented is extracted from the referenced patents and may have been generated under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The following are representative experimental protocols for determining the in vitro inhibitory activity of kinase inhibitors as described in the cited patents.
EGFR Tyrosine Kinase Inhibition Assay (Based on EP0322738B1)
Objective: To determine the concentration of the test compound required to inhibit 50% of the EGFR tyrosine kinase activity (IC50).
Methodology:
-
Enzyme Source: Epidermal Growth Factor Receptor (EGFR) is purified from A431 human epidermoid carcinoma cells.
-
Substrate: A synthetic peptide, Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, is used as a substrate for phosphorylation.
-
Reaction Mixture: The assay is performed in a final volume of 50 µL containing 50 mM HEPES buffer (pH 7.4), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 100 µM Na₃VO₄, 10 µM [γ-³²P]ATP (1 µCi), 1 mg/mL BSA, the purified EGFR, and the synthetic peptide substrate.
-
Inhibitor Addition: Test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated for 10 minutes at 30°C.
-
Termination and Measurement: The reaction is stopped by the addition of trichloroacetic acid (TCA). The phosphorylated substrate is then separated by spotting the mixture onto phosphocellulose paper, followed by washing to remove unincorporated [γ-³²P]ATP. The radioactivity on the paper is quantified using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The patents reviewed in this guide demonstrate the utility of the malononitrile scaffold in the design of potent kinase inhibitors, particularly those targeting EGFR. While the specific compound this compound is primarily noted as a synthetic intermediate, the broader class of benzylidene-malononitriles has shown direct anti-cancer activity. More recent advancements in kinase inhibitor design have incorporated the malononitrile or related cyano functionalities into more complex heterocyclic systems, such as pyrimidines and pyridines, to achieve higher potency and selectivity. The comparative data, although sourced from different patents, provides a valuable perspective for researchers in the field of drug discovery, highlighting the evolution of kinase inhibitor design and the enduring importance of the malononitrile motif. Further research and direct comparative studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
A Comparative Guide to Alternatives for 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, particularly pyrazole derivatives, 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile serves as a valuable and reactive starting material. However, a range of alternative reagents can offer advantages in terms of availability, cost, and reactivity profiles. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific synthetic needs.
Key Alternative Reagents
The primary alternatives to this compound are other activated malononitrile derivatives, which act as versatile synthons in reactions with nucleophiles like hydrazines to form heterocyclic rings. The most prominent alternatives include:
-
Ethoxymethylenemalononitrile (EMMN) : A widely used and commercially available reagent.
-
Benzylidenemalononitrile and its Derivatives : A class of compounds offering tunable reactivity based on the substituents on the phenyl ring.
-
Other Enaminonitriles : Various derivatives with different amine and alkoxy groups that can influence reactivity and product formation.
Performance Comparison in Pyrazole Synthesis
The synthesis of 5-aminopyrazoles is a common application for these reagents. The following tables summarize the performance of the target reagent and its alternatives in this key transformation. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a collation from various sources and should be interpreted with consideration of the different reaction parameters.
Table 1: Performance Data for the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
| Reagent | Hydrazine Source | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Phenylhydrazine | Ethanol | Reflux | Not Specified | Good | [1] |
| Ethoxymethylenemalononitrile (EMMN) | Phenylhydrazine | Ethanol | NaOH | Not Specified | High | [2] |
| Benzylidenemalononitrile | Phenylhydrazine | Ethanol | Piperidine | 20-50 s (Microwave) | 65-91 | [3][4] |
Table 2: General Comparison of Reagent Characteristics
| Feature | This compound | Ethoxymethylenemalononitrile (EMMN) | Benzylidenemalononitrile Derivatives |
| Reactivity | High, due to the good leaving group character of the dimethylamino and methoxy groups. | Good, with the ethoxy group being a competent leaving group. | Variable, influenced by the electronic effects of the substituents on the aromatic ring. |
| Availability | Commercially available from several suppliers. | Widely available and generally less expensive. | A wide variety are commercially available or can be readily synthesized. |
| Byproducts | Dimethylamine and methanol. | Ethanol. | Water. |
| Generality | Broad applicability in heterocyclic synthesis. | Very broad, used in the synthesis of pyrazoles, pyridines, and pyrimidines. | Primarily used when an aryl substituent at the 4-position of the pyrazole is desired. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of these reagents. Below are representative experimental protocols for the synthesis of pyrazoles using the discussed alternatives.
Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile using Ethoxymethylenemalononitrile (EMMN)
-
Reaction Setup : To a solution of phenylhydrazine (1 mmol) in ethanol (20 mL), add ethoxymethylenemalononitrile (1 mmol) and a catalytic amount of sodium hydroxide.
-
Reaction Conditions : The reaction mixture is stirred at room temperature for 2-4 hours.
-
Work-up and Purification : The solvent is evaporated under reduced pressure. The residue is then triturated with diethyl ether, and the resulting solid is collected by filtration and can be recrystallized from ethanol to afford the pure product.[2]
Protocol 2: Synthesis of 2-(4-Hexyloxybenzylidenemalononitrile) (A Benzylidenemalononitrile Derivative)
-
Reaction Setup : 4-Hexyloxybenzaldehyde (1.222 mmol) and malononitrile (1.222 mmol) are mixed in a porcelain dish. Ammonium acetate (10 mg) is added as a catalyst.
-
Reaction Conditions : The reaction mixture is irradiated in a microwave oven at 320 W for 20-50 seconds. The progress of the reaction is monitored by TLC.
-
Work-up and Purification : After completion, the crude product is purified by recrystallization from a mixture of ethyl acetate and n-hexane to yield the pure product.[4]
Reaction Pathways
The synthesis of 5-aminopyrazoles from these reagents generally proceeds through a common mechanistic pathway involving nucleophilic attack of the hydrazine, followed by cyclization and elimination.
Caption: General reaction pathway for the synthesis of 5-aminopyrazoles.
The following diagram illustrates the general workflow for selecting an appropriate reagent for pyrazole synthesis.
Caption: Experimental workflow for pyrazole synthesis.
Conclusion
While this compound is a highly effective reagent, Ethoxymethylenemalononitrile (EMMN) stands out as a cost-effective and widely applicable alternative for the synthesis of pyrazoles and other heterocycles. Benzylidenemalononitrile derivatives offer a valuable route to specifically aryl-substituted pyrazoles, with the added benefit of tunable reactivity through substituent modification. The choice of reagent will ultimately depend on the specific target molecule, desired yield, reaction conditions, and cost considerations. The provided data and protocols offer a solid foundation for making an informed decision in the design and execution of heterocyclic synthesis.
References
Safety Operating Guide
Proper Disposal of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Precautions
This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Due to the presence of the malononitrile group, it should be handled with extreme care, as related compounds exhibit high acute toxicity if swallowed, in contact with skin, or if inhaled, and are very toxic to aquatic life with long-lasting effects.[2][3][4][5]
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][6]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Signal Word |
| Acute toxicity, Oral | H302 | Warning |
| Skin corrosion/irritation | H315 | Warning |
| Serious eye damage/eye irritation | H319 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | Warning |
Data sourced from available Safety Data Sheets for this compound and related malononitrile compounds.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound.
-
Neutralization/Decontamination (for small spills):
-
For small spills, carefully neutralize the residue.[7] Specific neutralizing agents should be chosen based on the chemical's properties and institutional guidelines.
-
Absorb the neutralized spill with an inert material such as vermiculite, dry sand, or earth.[7]
-
Do not use combustible materials, such as paper towels, to clean up spills.
-
-
Collection and Packaging:
-
Labeling and Storage:
-
Clearly label the hazardous waste container with the chemical name, "this compound," and appropriate hazard symbols (e.g., "Toxic," "Irritant").
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
-
Final Disposal:
-
Dispose of the hazardous waste through an authorized hazardous or special waste collection point.[4][5][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in regular trash.[7] Its high aquatic toxicity poses a significant environmental hazard.[2][3][4][5]
-
-
Decontamination of Work Area and PPE:
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE | 95689-38-6 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include acute toxicity if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Hazard Category | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][2] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P332+P313: If skin irritation occurs: Get medical advice/attention.[1][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes.[1] |
| Required Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or face shield.[5][6] |
| Hand Protection | Wear compatible chemical-resistant gloves.[4] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[4][5] A lab coat or chemical-resistant apron is required. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill response.[4][7] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safe handling from preparation to disposal.
Detailed Experimental Protocol for Safe Handling
-
Preparation:
-
Before handling, ensure you are wearing all required PPE as specified in the table above.
-
Set up all necessary equipment and reagents within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.[8]
-
-
Handling:
-
Spill Response:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or earth).[1]
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1]
-
Avoid generating dust.[1]
-
Clean the spill area with a suitable decontamination solution and wash the area to prevent runoff into drains.[1]
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety department immediately.
-
Prevent entry into the area until cleared by safety personnel.
-
-
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical:
-
Collect all waste material in a designated, properly labeled, and sealed hazardous waste container.[1]
-
It may be necessary to dispose of this chemical as hazardous waste.[9] Contact your institution's environmental health and safety department or a licensed professional waste disposal service for guidance.[10]
-
-
Contaminated Materials:
-
Any materials used for cleanup (e.g., absorbent pads, paper towels) and contaminated PPE should be placed in the hazardous waste container.
-
-
Empty Containers:
-
Do not reuse empty containers.
-
Dispose of empty containers in an authorized landfill after ensuring they are properly emptied and rinsed, or as directed by your local waste management authority.[1]
-
Always consult your institution's specific waste disposal guidelines and local regulations.[1]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. lobachemie.com [lobachemie.com]
- 3. aksci.com [aksci.com]
- 4. biosynth.com [biosynth.com]
- 5. manavchem.com [manavchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nj.gov [nj.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
